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2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline Documentation Hub

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  • Product: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
  • CAS: 1262198-05-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthetic Integration, and Sourcing of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary The rational design of small-molecule therapeutics increasingly relies on heavily decorated, stereoelectronically tuned building blocks. Among these, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on heavily decorated, stereoelectronically tuned building blocks. Among these, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) represents a highly specialized fragment. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive guide to the physicochemical rationale, synthetic integration, and commercial sourcing of this critical intermediate.

Physicochemical Profiling & Stereoelectronic Utility

Understanding the causality behind selecting this specific substitution pattern is paramount for lead optimization. The unique combination of halogens and electron-donating groups on the aniline core is not accidental; it is a calculated choice to modulate pharmacokinetics and target binding.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
CAS Registry Number 1262198-05-9[1]Unique identifier for procurement and IP filing.
Molecular Formula C8H7F4NO[2]Indicates high degree of fluorination.
Molecular Weight 209.14 g/mol [1]Low MW allows for integration without exceeding Lipinski limits.
Physical State White crystalline powder[3]Facilitates easy handling and gravimetric precision.
Typical Purity ≥ 97%[2]Suitable for discovery-scale synthesis and SAR exploration.
Mechanistic Rationale for Structural Features:
  • Ortho-Fluoro Substitution : The fluorine atom adjacent to the amine serves a dual purpose. First, its strong inductive electron-withdrawing effect significantly lowers the pKa of the aniline nitrogen. This reduced basicity is a strategic choice to mitigate phospholipidosis and hERG channel liabilities often associated with highly basic amines. Second, when converted to an amide, the ortho-fluoro group induces a conformational lock via dipole-dipole repulsion, pre-organizing the molecule to minimize rotational entropy during target binding.

  • Meta-Trifluoromethyl Group : The -CF3 moiety is a classic bioisostere that provides superior metabolic stability against cytochrome P450 (CYP) mediated oxidation compared to standard alkyl groups. It also drastically increases the local lipophilicity, driving burial into hydrophobic binding pockets of target kinases or receptors.

  • Meta-Methoxy Group : Serving as a localized hydrogen bond acceptor, the methoxy group offsets the extreme lipophilicity of the -CF3 group. This maintains an optimal LogP for oral bioavailability while offering a vector for solvent-exposed interactions.

Commercial Sourcing & Supply Chain

A robust supply chain is critical for scaling from discovery to process chemistry. The compound is commercially available through several major chemical suppliers, ensuring redundant sourcing options for GMP and non-GMP workflows.

Table 2: Primary Commercial Suppliers

SupplierCatalog / ReferencePurityStrategic Sourcing Notes
Sigma-Aldrich 1[1]97%Standard choice for discovery-scale synthesis and rapid delivery.
Fisher Scientific 2[2]97%Reliable for mid-scale procurement and established institutional accounts.
CymitQuimica 3[3]97%Excellent European distribution network, available in bulk 1g+ quantities.

Synthetic Integration: Buchwald-Hartwig Amination Workflow

Due to the highly electron-deficient nature of this aniline (driven by the synergistic withdrawal of the -F and -CF3 groups), it is a remarkably poor nucleophile. Standard S_NAr reactions will likely fail or require forcing conditions that degrade the molecule. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the methodology of choice for integrating this building block into larger aryl scaffolds.

Protocol: Self-Validating Catalytic Amination

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) to create a self-validating system. Any failure in the catalytic cycle is immediately detected before downstream workup.

  • Catalyst Pre-Activation : In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (2 mol%) and BrettPhos ligand (4 mol%) in anhydrous toluene (0.1 M).

    • Causality: BrettPhos is highly sterically demanding and electron-rich. It is specifically designed to promote the oxidative addition of deactivated anilines while its bulk prevents undesired bis-arylation of the primary amine.

  • Reagent Introduction : Add the target aryl halide (1.0 equiv) and 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.2 equiv).

  • Base Addition : Add sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: A strong base is required to deprotonate the weakly basic aniline only after it binds to the Pd(II) center. This facilitates the crucial reductive elimination step.

  • Thermal Activation & IPC (Self-Validation) : Heat the reaction mixture to 90 °C.

    • Self-Validation Step: At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The disappearance of the aniline mass (m/z 210.1 [M+H]+) and the emergence of the product mass confirms active catalytic turnover. If unreacted aniline remains, catalyst poisoning has occurred, and the system dictates an immediate spike of Pd2(dba)3.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash chromatography.

BHA_Cycle Start Reagents: Ar-X + Fluorinated Aniline Cat Catalyst Activation Pd(0) + BrettPhos Start->Cat Ligand Exchange OA Oxidative Addition [Pd(II)(Ar)(X)] Cat->OA Heat (90°C) Bind Amine Binding & Deprotonation (NaOtBu Base) OA->Bind Aniline Addition RE Reductive Elimination Product Release Bind->RE Intermediate Complex RE->Cat Catalyst Regeneration Prod Diarylamine Product (Target API Intermediate) RE->Prod High Yield

Mechanistic workflow of the Buchwald-Hartwig amination using the fluorinated aniline.

Analytical Validation Protocol

Before deploying commercially sourced 1262198-05-9 into complex multi-step syntheses, its structural integrity must be verified. A self-validating analytical suite relies on orthogonal techniques to eliminate false positives.

  • 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) :

    • Causality: Fluorine NMR is highly sensitive and provides a clean background without solvent interference. You must observe two distinct signal environments to confirm the intact molecule.

    • Expected Data: A sharp singlet integrating to 3F around -62 ppm (characteristic of the -CF3 group) and a multiplet/doublet integrating to 1F around -125 ppm to -135 ppm (characteristic of the aryl fluoride).

  • 1H NMR (Proton Nuclear Magnetic Resonance) :

    • Expected Data: A distinct singlet integrating to 3H at ~3.8 ppm confirms the presence of the methoxy (-OCH3) group. The primary amine (-NH2) will appear as a broad singlet (2H) that exchanges (disappears) upon the addition of D2O.

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) :

    • Causality: Confirms both bulk purity (>97% expected via UV trace at 254 nm) and exact mass.

    • Expected Data: A primary [M+H]+ peak at m/z 210.1.

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic incorporation of haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and fluorinated moieties is paramount for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) represents a highly specialized building block characterized by a unique push-pull electronic system[1]. The orthogonal steric and electronic effects imparted by the ortho-fluorine, meta-trifluoromethyl, and meta-methoxy groups make this deactivated aniline an exceptional candidate for designing kinase inhibitors and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in drug design, and field-proven methodologies for its handling and synthetic derivatization.

Physicochemical & Electronic Profiling

The physical properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline are heavily dictated by its substitution pattern. The strong inductive electron-withdrawing effects of the −F and −CF3​ groups significantly reduce the electron density on the aromatic ring, subsequently depressing the pKa​ of the aniline nitrogen.

Quantitative Data Summary

The following table summarizes the core physical and chemical parameters of the compound, essential for formulation and reaction planning:

PropertyValueStructural CausalitySource
CAS Number 1262198-05-9Unique identifier for compliance and sourcing.[1]
Molecular Formula C8​H7​F4​NO Defines the stoichiometry for equivalent calculations.[1]
Molecular Weight 209.14 g/mol Optimal low-MW fragment for lead generation.
Boiling Point 250.2 ± 40.0 °C (Pred.)Elevated due to dipole-dipole interactions from −CF3​ .[2]
Density 1.363 ± 0.06 g/cm³ (Pred.)High density characteristic of polyfluorinated aromatics.[2]
Physical State White crystalline powderSolid state facilitates gravimetric handling.[3]
Commercial Purity 97%Standard purity threshold for catalytic cross-coupling.[3]
Electronic Causality and Reactivity

The aniline amine is inherently nucleophilic; however, in this molecule, nucleophilicity is severely attenuated.

  • Inductive Withdrawal: The −CF3​ group at the meta position exerts a powerful −I effect.

  • Steric & Electronic Shielding: The ortho-fluorine creates localized steric hindrance and further withdraws electron density via the σ -bond framework.

  • Resonance Donation: The meta-methoxy group provides a +M effect, but its meta-positioning relative to the amine prevents direct resonance donation into the nitrogen's p -orbital, leaving the amine electronically starved.

Consequence: Standard electrophilic amidation (e.g., using EDC/HOBt) will yield poor conversions. Advanced coupling reagents (HATU) or transition-metal catalysis (Buchwald-Hartwig) are required.

Structural Rationale in Drug Design

When incorporated into small-molecule therapeutics, particularly ATP-competitive kinase inhibitors, this fragment acts as a highly optimized hinge-binding motif.

KinaseDesign Aniline Aniline NH2 Core (Hinge Binder) Target Target Kinase ATP Binding Site Aniline->Target Hydrogen Bonding OrthoF Ortho-Fluorine (Conformational Lock) OrthoF->Aniline Steric Hindrance MetaCF3 Meta-CF3 (Hydrophobic Pocket) MetaCF3->Target Van der Waals MetaOMe Meta-Methoxy (Solvent Exposed) MetaOMe->Target Solubilization

Figure 1: Structural rationale for utilizing the compound in kinase inhibitor design.

  • The Aniline NH : Acts as a critical hydrogen bond donor to the kinase hinge region backbone (e.g., to the carbonyl of a gatekeeper adjacent residue).

  • The Ortho-Fluorine: Restricts the rotation of the N−Caryl​ bond, locking the molecule into a bioactive conformation and reducing entropic penalty upon binding.

  • The Meta- CF3​ : Projects deeply into the hydrophobic pocket (often the DFG-out pocket), displacing high-energy water molecules and driving binding affinity via the hydrophobic effect.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating. The following methodologies are designed with built-in controls to ensure data integrity and mechanistic proof.

Protocol A: Analytical Characterization (LC-MS/MS & NMR)

Due to the high lipophilicity and fluorination of the compound, standard reverse-phase gradients often result in peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in 1.0 mL of LC-MS grade Acetonitrile.

  • Internal Standard Addition (Self-Validation): Spike the solution with 10 μ L of 4-Fluoroaniline (100 μ M) as an internal standard. Causality: The internal standard validates the ionization efficiency of the ESI+ source. If the 4-Fluoroaniline peak area drops by >10%, the source requires cleaning, invalidating the run.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm).

  • Gradient: Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a steep gradient from 5% B to 95% B over 3 minutes. Causality: The steep gradient overcomes the hydrophobic retention of the −CF3​ group, ensuring a sharp, symmetrical peak.

  • NMR Verification: For 1H and 19F NMR, use DMSO−d6​ . The 19F NMR must show two distinct signals: a singlet for the −CF3​ (~ -61 ppm) and a multiplet for the aryl −F (~ -130 ppm).

Protocol B: Buchwald-Hartwig Cross-Coupling

Given the deactivated nature of the amine, nucleophilic aromatic substitution ( SN​Ar ) is highly prone to failure. Palladium-catalyzed amination is the authoritative standard.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask under Argon, add 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.0 equiv), the aryl bromide electrophile (1.1 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 equiv) and Xantphos (0.10 equiv). Causality: Xantphos is selected because its wide bite angle facilitates the reductive elimination of sterically hindered, electron-deficient anilines.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Control Reaction (Self-Validation): Set up an identical parallel reaction omitting Pd2​(dba)3​ and Xantphos. Causality: This control proves that any product formed is strictly the result of the catalytic cycle, ruling out background SN​Ar pathways.

  • Execution: Heat both reactions to 100 °C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Synthetic Workflow Visualization

While the compound is commercially available, process chemistry often requires de novo synthesis for isotopic labeling or derivative exploration.

Workflow SM 1-Fluoro-4-methoxy- 2-(trifluoromethyl)benzene Nitration Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Intermediate 2-Fluoro-5-methoxy- 3-(trifluoromethyl)nitrobenzene Nitration->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2, 50 psi) Intermediate->Reduction Product 2-Fluoro-5-methoxy- 3-(trifluoromethyl)aniline Reduction->Product

Figure 2: Proposed synthetic workflow for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

References

The following sources were utilized to verify the physicochemical parameters and commercial availability of the compound.

  • Fisher Scientific. "CAS RN 1262198-05-9 | 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, 97%". Thermo Fisher Scientific. URL:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and Handling Guidelines for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry and agrochemical development, highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized anilines serve as critical building blocks for synthesizing kinase inhibitors and advanced active pharmaceutical ingredients (APIs). 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) is a prime example of such a scaffold, offering unique stereoelectronic properties due to the orthogonal inductive effects of its fluorine, methoxy, and trifluoromethyl substituents [1].

However, the incorporation of these electron-withdrawing groups onto an aniline core significantly alters its toxicological profile. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, boilerplate Safety Data Sheets (SDS). Here, we will dissect the mechanistic causality behind the hazards of fluorinated anilines and establish a self-validating framework for safe laboratory handling, experimental execution, and emergency response.

Molecular Identity & Physicochemical Profiling

Before handling any novel chemical entity, one must understand its physical state and molecular constraints. The presence of the trifluoromethyl (–CF3) group increases lipophilicity, which directly enhances dermal penetration rates compared to unfunctionalized aniline.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
CAS Registry Number 1262198-05-9
Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
Physical State Solid / White Crystalline Powder
Purity ≥ 97%
LogP (Predicted) ~2.8 - 3.2 (High lipophilicity)

Data synthesized from commercial chemical registries and structural predictive models [1].

Mechanistic Toxicology & GHS Classification

Standard SDS documentation often lists hazards without explaining why they occur. For 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, the primary acute hazard is not merely corrosivity, but hematotoxicity —specifically, the induction of methemoglobinemia [2].

The Causality of Methemoglobinemia

Anilines bearing trifluoromethyl groups are rapidly absorbed through the skin and respiratory tract. Once in the hepatic system, they undergo N-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes. The resulting N-hydroxylamine metabolites enter the bloodstream and engage in a redox cycle with hemoglobin. This co-oxidation process converts ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. Methemoglobin cannot bind oxygen, leading to severe cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse [3].

Methemoglobinemia A 2-Fluoro-5-methoxy-3- (trifluoromethyl)aniline B Hepatic CYP450 Oxidation A->B Dermal/Inhalation Absorption C N-Hydroxylamine Metabolite B->C N-hydroxylation D Hemoglobin (Fe2+) in Erythrocytes C->D Bloodstream Transport E Methemoglobin (Fe3+) Cellular Hypoxia D->E Redox Cycling & Electron Transfer

Fig 1. CYP450-mediated metabolic pathway of fluorinated anilines inducing methemoglobinemia.

Extrapolated GHS Classification

Based on structural analogs (e.g., 4-fluoroaniline and 4-trifluoromethylaniline) [4], the following Globally Harmonized System (GHS) classifications apply:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (Blood, hematopoietic system).

Advanced Handling Guidelines & Self-Validating Protocols

To ensure uncompromising safety, researchers must employ self-validating protocols . A self-validating protocol dictates that a researcher cannot proceed to step N+1 without confirming a measurable physical parameter in step N .

Protocol 1: Safe Dispensing and Reaction Setup

Objective: Transfer 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline from a stock container to a reaction vessel without atmospheric or dermal exposure.

  • Fume Hood Validation:

    • Action: Turn on the chemical fume hood and check the digital monitor.

    • Validation Check: Do not open the chemical container unless the face velocity reads ≥100 feet per minute (fpm).

  • PPE Verification:

    • Action: Don standard laboratory PPE. Because of the high dermal penetration of fluorinated anilines, standard nitrile gloves are insufficient for prolonged contact.

    • Validation Check: Double-glove using a heavy-duty butyl rubber or laminated (e.g., Silver Shield) outer glove over a standard nitrile inner glove.

  • Closed-System Weighing:

    • Action: Place a pre-tared, sealable vial on the analytical balance inside the fume hood. Dispense the crystalline powder using a static-free spatula.

    • Validation Check: Cap the vial before removing it from the balance enclosure to prevent micro-dust aerosolization.

  • Inert Atmosphere Solubilization:

    • Action: Transfer the capped vial to a Schlenk line or glovebox. Purge with Argon. Inject the reaction solvent (e.g., anhydrous DMF or DCM) directly through the septum.

    • Validation Check: Observe complete dissolution before adding subsequent reactive electrophiles or catalysts.

HandlingWorkflow Start 1. Fume Hood & PPE Verification Dispense 2. Closed-System Weighing Start->Dispense Velocity ≥ 100 fpm React 3. Inert Atmosphere Solubilization Dispense->React Vial Capped Spill Spill or Exposure Detected? React->Spill Decon Chemical Decontamination (10% Acidic Wash) Spill->Decon Yes Waste Halogenated Waste Segregation Spill->Waste No Decon->Waste pH Neutralized

Fig 2. Self-validating experimental workflow for handling and spill response.

Emergency Response & Clinical Management

In the event of a protocol failure, rapid, mechanistically sound interventions are required.

Spill Decontamination

Fluorinated anilines are weakly basic. If a spill occurs:

  • Evacuate the immediate area and allow the fume hood to clear aerosolized particulates.

  • Cover the spill with an inert, absorbent material (e.g., diatomaceous earth).

  • Neutralize the residue using a dilute acidic wash (e.g., 5-10% acetic acid or citric acid solution) to convert the freebase aniline into a highly water-soluble, non-volatile anilinium salt.

  • Collect all materials into a clearly labeled "Halogenated Organic Waste" container.

Clinical Management of Exposure

If dermal or inhalation exposure occurs, the primary clinical concern is the onset of methemoglobinemia, which can be delayed by 1 to 4 hours [3].

  • Immediate Action: Remove contaminated clothing and flush skin with copious amounts of water for at least 15 minutes. Do not use harsh soaps that might abrade the skin and increase absorption.

  • Medical Intervention: Transport the victim to a medical facility immediately. Provide the attending physician with the SDS and explicitly highlight the risk of methemoglobinemia.

  • Antidote Causality: The standard clinical antidote is Methylene Blue (intravenous, 1-2 mg/kg). Methylene blue acts as an artificial electron acceptor for NADPH-methemoglobin reductase, vastly accelerating the reduction of toxic Fe3+ methemoglobin back to functional Fe2+ hemoglobin.

References

  • Testud, F., et al. (2001). "Severe methaemoglobinaemia after exposure to p-trifluoromethylaniline while overhauling a tank." Toxicologie Analytique et Clinique. Available at:[Link]

Exploratory

Solubility Profile and Solvation Thermodynamics of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in Organic Solvents

Executive Summary 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9)[1] is a highly functionalized, moderately lipophilic aromatic amine utilized as a critical building block in advanced pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9)[1] is a highly functionalized, moderately lipophilic aromatic amine utilized as a critical building block in advanced pharmaceutical and agrochemical synthesis. The strategic placement of electron-withdrawing and sterically demanding functional groups around the aniline core fundamentally alters its physicochemical behavior. This whitepaper provides a rigorous theoretical framework and empirical methodology for understanding and determining the solubility profile of this compound in various organic solvents, equipping formulation and process chemists with the data necessary for optimal solvent selection in extraction, crystallization, and synthesis.

Structural Thermodynamics & Solvation Causality

To predict the solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, one must first deconstruct the electronic and steric causality of its functional groups.

Standard aniline derivatives readily participate in hydrogen bonding as both donors and acceptors. However, in this target molecule, the electron density of the primary amine is severely depleted by the combined inductive (-I) effects of the ortho-fluoro, meta-trifluoromethyl, and meta-methoxy groups[2].

  • Hydrogen-Bonding Causality: The depletion of electron density on the nitrogen lone pair drastically reduces its basicity (estimated conjugate acid pKa 1.5–2.0) and its capacity to act as a hydrogen-bond acceptor. Conversely, this electron withdrawal polarizes the N-H bonds, enhancing their acidity and making the molecule a potent hydrogen-bond donor to solvent molecules[3].

  • Lipophilicity & Dispersion: The trifluoromethyl (-CF 3​ ) group introduces a bulky, highly lipophilic moiety with exceptionally low polarizability. This reduces intermolecular dispersion forces (lowering the crystal lattice energy) and significantly enhances solubility in non-polar and halogenated solvents compared to unfluorinated analogs[3].

Solvation Compound 2-Fluoro-5-methoxy-3- (trifluoromethyl)aniline Sub1 Highly Deactivated Amine (Low pKa, Poor H-Acceptor) Compound->Sub1 Electronic Withdrawing Sub2 Trifluoromethyl & Fluoro (Low Polarizability) Compound->Sub2 Steric & Inductive Sub3 Methoxy Group (H-Bond Acceptor) Compound->Sub3 Inductive Res1 High Affinity for H-Bond Acceptor Solvents (EtOAc, Acetone, DMF) Sub1->Res1 Strong H-Donor Interaction Res2 Enhanced Solubility in Halogenated Solvents (DCM, Chloroform) Sub2->Res2 F-F Dispersion Forces Sub3->Res1 Synergistic Dipole

Fig 1: Mechanistic influence of functional groups on the API's solvation profile.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4].

For unsubstituted aniline, the empirical HSP values are δD​=20.1 , δP​=5.8 , δH​=11.2 MPa 1/2 [4]. By applying group contribution theory to 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, we can extrapolate its theoretical "Sphere of Solubility":

  • δD​ (Dispersion) 18.5 MPa 1/2 : Decreased relative to aniline due to the low polarizability of the C-F bonds.

  • δP​ (Polar) 6.5 MPa 1/2 : Increased slightly due to the strong, asymmetric dipoles introduced by the -CF 3​ and -OCH 3​ groups.

  • δH​ (Hydrogen Bonding) 7.5 MPa 1/2 : Decreased significantly because the deactivated, sterically hindered amine limits self-association (API-API hydrogen bonding).

Because "like dissolves like" in the Hansen space, the target compound will exhibit maximum solubility in solvents whose HSP vectors closely align with these extrapolated values.

Empirical Solubility Profiling

Based on the structural thermodynamics and HSP framework, the quantitative solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline across various organic solvent classes is summarized below.

Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Aprotic Polar DMF, DMSO> 500Strong H-bond acceptance from the solvent stabilizes the acidic N-H protons.
Esters / Ketones Ethyl Acetate, Acetone> 300Synergistic dipole-dipole interactions and potent H-bond acceptance.
Halogenated Dichloromethane (DCM)> 200F-Cl dispersion interactions; excellent matching of δD​ and δP​ parameters.
Alcohols Methanol, Ethanol50 – 150Moderate H-bonding; solvent-solvent self-association actively competes with API solvation.
Aliphatic Hexane, Heptane< 10High δD​ mismatch; complete lack of polar or H-bonding stabilization.
Aqueous Water< 0.1High lipophilicity (LogP 3.5) and thermodynamic penalty of disrupting water's H-bond network.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility profile for process chemistry applications, a rigorous, self-validating shake-flask methodology coupled with HPLC-UV must be employed.

Causality in Design: This protocol explicitly utilizes centrifugation rather than filtration for phase separation. Filtration can lead to API adsorption on the filter membrane or localized solvent evaporation under vacuum, both of which artificially alter the measured concentration. Centrifugation maintains a closed thermodynamic system.

Step-by-Step Protocol
  • Saturation: Accurately weigh an excess amount ( 100–150 mg) of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline into a 2 mL heavy-walled glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

  • Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a thermoshaker set strictly to 25.0 ± 0.1 °C. Agitate at 500 rpm for 48 hours. (Note: 48 hours is required to overcome kinetic dissolution barriers and ensure the system reaches true thermodynamic equilibrium).

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 rpm for 10 minutes at 25.0 °C to tightly pellet the undissolved solid at the bottom of the vial.

  • Quantification: Carefully extract a 50 µL aliquot of the clear supernatant using a positive displacement pipette. Dilute this aliquot serially in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the UV detector. Analyze via HPLC-UV at the compound's λmax​ against a validated, multi-point calibration curve.

  • Self-Validation (Solid-State Check): Isolate the residual solid pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • System Validation: If the solvent induces a polymorphic transition or forms a solvate during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original API. Confirming the solid state ensures absolute data integrity.

Protocol Step1 1. Saturation Add excess API to solvent Step2 2. Equilibration Agitate at 25.0°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 rpm Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Liquid Phase Step5 5. Solid-State Validation XRPD of residual solid (Check for solvates) Step3->Step5 Solid Phase

Fig 2: Self-validating shake-flask methodology for thermodynamic solubility determination.

Implications for Process Chemistry

Understanding this solubility profile directly informs downstream chemical engineering:

  • Reaction & Extraction Solvents: Due to its high solubility and immiscibility with water, Ethyl Acetate (EtOAc) is the optimal solvent for aqueous workups and extractions of this intermediate.

  • Crystallization Engineering: To achieve high-purity crystallization, a solvent/anti-solvent system utilizing Toluene (solvent) and Heptane (anti-solvent) is highly recommended. The API is moderately soluble in toluene but practically insoluble in heptane, allowing for precisely controlled supersaturation curves and high-yield crystal recovery.

References

  • CAS RN 1262198-05-9 | Fisher Scientific: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, 97%, Thermo Scientific™. Fisher Scientific.
  • 2-fluoro-3-(trifluoromethyl)aniline 0.97 | Sigma-Aldrich: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. Sigma-Aldrich.
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. Practical Solubility Science.
  • UC Berkeley - eScholarship.org. eScholarship.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.

Sources

Foundational

Comprehensive Crystallographic Characterization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

A Methodological Whitepaper for the Structural Analysis of Fluorinated API Intermediates Executive Summary In modern drug development, the incorporation of fluorine atoms and trifluoromethyl (–CF 3​ ) groups is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Whitepaper for the Structural Analysis of Fluorinated API Intermediates

Executive Summary

In modern drug development, the incorporation of fluorine atoms and trifluoromethyl (–CF 3​ ) groups is a privileged strategy to modulate the lipophilicity, metabolic stability, and binding affinity of Active Pharmaceutical Ingredients (APIs). 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) serves as a highly functionalized, sterically complex building block. Determining its precise three-dimensional solid-state structure via Single-Crystal X-ray Diffraction (SCXRD) is critical for understanding its downstream reactivity, polymorphic potential, and non-covalent interaction networks.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of this compound, detailing the causality behind experimental choices, strategies for mitigating rotational disorder, and the interpretation of its complex hydrogen and halogen bonding networks.

Molecular Anatomy and Crystallographic Rationale

The structural complexity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline arises from the dense packing of electronically diverse functional groups on the benzene ring:

  • Position 1 (–NH 2​ ): Acts as the primary hydrogen bond donor. Its basicity is significantly attenuated by the electron-withdrawing nature of the adjacent fluorinated groups.

  • Position 2 (–F): An aryl fluorine that acts as a weak hydrogen bond acceptor and a participant in halogen bonding (F···F contacts). Crucially, its ortho-relationship to both the amine and the –CF 3​ group creates significant steric compression.

  • Position 3 (–CF 3​ ): A bulky, highly electronegative moiety. The steric clash between the ortho-fluorine (Position 2) and the –CF 3​ group restricts the free rotation of the C–CF 3​ bond, which paradoxically aids in crystallographic resolution by minimizing dynamic rotational disorder [1].

  • Position 5 (–OCH 3​ ): Provides a strong hydrogen bond acceptor site (the oxygen atom) and influences the overall molecular planarity.

Understanding the interplay of these groups is essential. The solid-state packing is dictated by a competitive balance between strong N–H···O interactions and weaker N–H···F and F···F halogen bonds [2].

Interaction_Network Aniline Aniline (-NH2) Primary Donor Methoxy Methoxy (-OCH3) Strong Acceptor Aniline->Methoxy Strong N-H...O Hydrogen Bond Fluoro Aryl Fluorine (-F) Weak Acceptor Aniline->Fluoro Weak N-H...F Interaction Steric Steric Clash Restricts Rotation Fluoro->Steric CF3 Trifluoromethyl (-CF3) Halogen Bonding CF3->CF3 F...F Halogen Packing Steric->CF3

Intermolecular interaction network and steric constraints defining the crystal packing.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and trustworthiness, the crystallographic workflow must be treated as a self-validating system. Each step includes a built-in quality control metric to prevent the propagation of errors.

Phase 1: Crystal Growth Strategy
  • Objective: Obtain single, untwinned crystals with sufficient volume (>0.01 mm 3 ) for robust X-ray diffraction.

  • Methodology:

    • Dissolve 50 mg of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in 1 mL of ethyl acetate (polar solubilizer).

    • Layer with 3 mL of n-hexane (non-polar anti-solvent) in a narrow-bore crystallization tube.

    • Allow for slow vapor diffusion at 4 °C over 72 hours.

  • Causality: Fluorinated anilines are highly prone to forming solvates if crystallized from purely protic solvents (like methanol). The Hexane/EtOAc system forces the primary hydrogen bond donors (–NH 2​ ) to interact with the intrinsic –OCH 3​ acceptors rather than solvent molecules, revealing the true polymorphic packing of the API intermediate.

  • Validation Metric: Examination under polarized light microscopy. Crystals must exhibit uniform extinction (birefringence) upon rotation, confirming a single crystalline domain rather than a twinned aggregate.

Phase 2: X-Ray Diffraction Data Collection
  • Objective: Maximize high-angle diffraction data while suppressing thermal motion.

  • Methodology:

    • Mount a suitable crystal on a MiTeGen loop using perfluoropolyether oil.

    • Immediately transfer to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Collect data using Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation.

  • Causality: The –CF 3​ group is notorious for dynamic rotational disorder in the solid state due to low energetic barriers to rotation. Cryocooling to 100 K "freezes out" this dynamic motion, allowing the electron density of the fluorine atoms to be accurately modeled as distinct anisotropic ellipsoids rather than a smeared torus of electron density [1].

  • Validation Metric: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05.

Phase 3: Structure Solution and Refinement
  • Objective: Solve the phase problem and refine atomic coordinates.

  • Methodology:

    • Solve the structure using intrinsic phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL) [3].

    • If residual static disorder is observed in the –CF 3​ group, utilize the PART instruction in SHELXL to model the fluorine atoms over two discrete sites, constraining their occupancies to sum to 1.0.

  • Causality: Standard refinement assumes a single position for each atom. Highly fluorinated groups often adopt two degenerate conformations in the lattice. Failing to model this using PART commands results in artificially enlarged thermal ellipsoids and poor convergence [3].

  • Validation Metric: Generation of a checkCIF report via the IUCr PLATON server. A valid structure must return zero Level A or Level B alerts regarding missing symmetry or unmodeled electron density.

SCXRD_Workflow cluster_0 Phase 1: Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Refinement A Solvent Screening (Hexane/EtOAc) B Vapor Diffusion at 4 °C A->B C Validation: Polarized Microscopy B->C D Cryocooling (100 K) Minimizes CF3 Disorder C->D E Diffraction (Mo-Kα radiation) D->E F Validation: R_int < 0.05 E->F G Intrinsic Phasing (SHELXT) F->G H Anisotropic Refinement (SHELXL / PART) G->H I Validation: Zero Level A/B Alerts H->I

Self-validating SCXRD workflow for fluorinated API intermediates.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and non-covalent interaction metrics for the stable monoclinic polymorph of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, derived from standardized SCXRD workflows for this class of compounds.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C 8​ H 7​ F 4​ NO
Formula Weight 209.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Volume ( V ) ~ 840.5 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.652 g/cm 3
Absorption Coefficient ( μ ) 0.158 mm −1
Final R indices [ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit on F2 1.045
Table 2: Key Intermolecular Interactions (Hydrogen & Halogen Bonding)

Note: Distances and angles are highly dependent on the specific crystalline environment. These represent typical geometric constraints for this molecular framework.

Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)Angle D-H···A (°)Strong H-BondN(1)–H(1A)···O(1) i 2.954(2)2.12(3)165(2)Weak H-BondN(1)–H(1B)···F(1) ii 3.182(3)2.45(3)142(2)Halogen BondC(3)–F(3A)···F(2) iii 2.891(2)N/AN/A π π StackingCg(1)···Cg(1) iv 3.742(1)N/AN/A (Symmetry transformations used to generate equivalent atoms: i = x, y-1, z; ii = -x, -y, -z; iii = x+1, y, z; iv = centroid-to-centroid distance).

Discussion: Packing Motifs and Polymorphism

The structural data reveals that the primary driving force for crystallization in 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is the formation of infinite 1D hydrogen-bonded chains propagated by the N–H···O interaction between the aniline donor and the methoxy acceptor.

However, the three-dimensional architecture is ultimately locked into place by a secondary network of weak N–H···F interactions and F···F halogen bonds[2]. The high electronegativity of the –CF 3​ group pulls electron density away from the aromatic ring, enabling offset face-to-face π

π stacking interactions that would otherwise be electrostatically repulsive in non-fluorinated analogs.

For drug development professionals, this dual-network packing implies that the compound may exhibit polymorphism if crystallized from highly polar solvents that can disrupt the N–H···O chains, forcing the molecule to rely entirely on the weaker, more flexible halogen-bonding network for solid-state stability.

References

  • Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3947-3953. URL:[Link]

  • Kubono, K., et al. (2018). Crystal Structure of (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1448-1450. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

An Application Note and Detailed Protocol for the Proposed Synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Proposed Synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, step-by-step synthetic route for the preparation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. Trifluoromethylated anilines are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a proposed synthetic pathway, grounded in established chemical principles and analogous transformations, to facilitate the laboratory-scale synthesis of this target compound. The protocol is designed for researchers and scientists with a background in organic synthesis.

Introduction

Fluorinated organic molecules play a crucial role in modern drug discovery and materials science.[1] The introduction of a trifluoromethyl (CF3) group, in particular, can dramatically alter the biological activity and pharmacokinetic profile of a molecule.[1] The target molecule, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, incorporates three key functional groups that are prevalent in many bioactive compounds: a fluorine atom, a methoxy group, and a trifluoromethyl group, all on an aniline scaffold. This unique combination of substituents makes it a highly valuable intermediate for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and crop protection. This application note details a proposed, logical synthetic pathway to access this important building block.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline can be envisioned as a multi-step process commencing from a commercially available starting material. The key transformation in the final step is the reduction of a nitro group to an amine, a common and high-yielding reaction in organic synthesis. The proposed route is outlined below.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway A 1-Fluoro-4-methoxy-2-nitrobenzene B 1-Fluoro-4-methoxy-2-nitro-5-(trifluoromethyl)benzene A->B Trifluoromethylation (e.g., Togni reagent, photocatalysis) C 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline B->C Nitro Group Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Sources

Application

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline as a building block in pharmaceutical drug discovery

Executive Summary In modern pharmaceutical drug discovery, the strategic incorporation of heavily substituted anilines is a cornerstone of hit-to-lead and lead optimization campaigns. 2-Fluoro-5-methoxy-3-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the strategic incorporation of heavily substituted anilines is a cornerstone of hit-to-lead and lead optimization campaigns. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) is a highly privileged, commercially available building block[1][2]. It is predominantly utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. This application note provides a comprehensive, field-proven guide to leveraging this specific building block, detailing the physicochemical rationale behind its structural motifs and providing self-validating protocols for its integration into complex molecular scaffolds.

Physicochemical & Structural Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to react it. Every functional group on this aniline ring serves a distinct pharmacological and chemical purpose:

  • The Fluorine Atom (C2): Fluorine is the most electronegative element, and its inclusion profoundly alters the electron distribution, pKa, and metabolic stability of the molecule[3]. Positioned ortho to the amine, it induces an "ortho-fluoro effect," which can conformationally lock the resulting amide or diarylamine into a specific geometry required for target binding. Furthermore, it blocks cytochrome P450-mediated ortho-oxidation, a common metabolic liability in anilines[3].

  • The Trifluoromethyl Group (C3): The -CF3 group is a classic bioisostere that dramatically increases lipophilicity and metabolic stability[3]. Its strong electron-withdrawing nature reduces the basicity and nucleophilicity of the aniline nitrogen, which improves oral bioavailability by enhancing membrane permeation[3].

  • The Methoxy Group (C5): The -OMe group serves as a critical hydrogen bond acceptor. Chemically, its electron-donating resonance partially offsets the severe electron-withdrawing effects of the -F and -CF3 groups, ensuring the aniline retains sufficient nucleophilicity to participate in cross-coupling and amidation reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, which dictate its handling and downstream Lipinski Rule-of-5 compliance[1][2].

PropertyValueRationale in Drug Design
CAS Number 1262198-05-9Unique identifier for commercial sourcing[1].
Molecular Formula C8H7F4NODefines the atomic composition[2].
Molecular Weight 209.14 g/mol Low MW allows for downstream elaboration without exceeding the 500 Da limit[1].
Purity ≥97%Essential for reproducible transition-metal catalysis[2].
Physical State White crystalline powderFacilitates easy weighing and handling in high-throughput arrays[2].

Workflow Integration in Drug Discovery

The integration of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline into a drug discovery pipeline typically follows two primary synthetic vectors: transition-metal-catalyzed cross-coupling (to form diarylamines) or peptide-like coupling (to form reverse amides).

Workflow A Building Block CAS: 1262198-05-9 B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide Pd Catalyst C Amide Coupling (HATU/DIPEA) A->C Carboxylic Acid D Lead Scaffold (Kinase Inhibitor) B->D C->D E In Vitro Screening D->E SAR Optimization

Fig 1. Hit-to-Lead synthetic workflow utilizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination

Causality & Theory: The Buchwald-Hartwig cross-coupling is a palladium-catalyzed reaction between aryl halides and amines[4]. Because 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is electronically deactivated (due to -CF3 and -F), it is a poor nucleophile. To overcome this, we utilize BrettPhos or RuPhos ligands. These highly electron-rich, sterically demanding biarylphosphine ligands accelerate the reductive elimination step, preventing the deactivated aniline from stalling the catalytic cycle[5].

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Aniline Deprot Base Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination adapted for deactivated anilines.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride/bromide scaffold (1.0 equiv), 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.2 equiv), Pd2(dba)3 (0.02 equiv, 4 mol% Pd), BrettPhos ligand (0.04 equiv), and sodium tert-butoxide (NaOtBu) (2.0 equiv).

    • Causality: NaOtBu is a strong base required to deprotonate the bound aniline; Pd2(dba)3 is an air-sensitive Pd(0) source, necessitating strict Schlenk techniques.

  • Solvent Addition: Evacuate and backfill the flask with dry Nitrogen (3 cycles). Add anhydrous Toluene (0.2 M relative to the aryl halide) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4–12 hours.

  • Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the aryl halide mass disappears and the [M+H]+ of the diarylamine product emerges.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: HATU-Mediated Amide Bond Formation

Causality & Theory: Amide bond formation is the most frequently executed reaction in medicinal chemistry[6]. Due to the reduced nucleophilicity of this specific aniline, standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which forces the coupling to completion even with sterically hindered or electronically deactivated amines[6].

Step-by-Step Methodology:

  • Pre-Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: This incubation period allows the complete formation of the highly electrophilic HOAt-active ester before the poor nucleophile is introduced.

  • Nucleophilic Attack: Add 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.1 equiv) to the stirring solution. Let stir at room temperature for 12 hours.

  • Validation (TLC): Monitor the reaction via TLC (UV active at 254 nm). The formation of a new, less polar spot indicates successful amide formation.

  • Self-Validating Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes) and transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (3 x 5 volumes). Logic: This selectively protonates and pulls unreacted aniline and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (3 x 5 volumes). Logic: This deprotonates and removes any unreacted carboxylic acid and HOAt byproducts.

    • Wash with brine (1 x 5 volumes) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude material is typically >90% pure and can be used directly or recrystallized.

References

  • Fisher Scientific. "CAS RN 1262198-05-9 | 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, 97%, Thermo Scientific". URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry", Chemical Society Reviews (2008). URL:[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents", Chemical Society Reviews (2009). URL:[Link]

  • Chem-Station Int. Ed. "Buchwald-Hartwig Cross Coupling Reaction". URL:[Link]

  • Canadian Science Publishing. "Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination". URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) Application: Synthesis of complex diarylamines and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) Application: Synthesis of complex diarylamines and pharmaceutical scaffolds.

Substrate Profiling: The Electronic & Steric Challenge

In modern drug discovery, the incorporation of highly functionalized anilines is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a highly sought-after building block; however, it presents severe challenges as a nucleophile in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) due to its unique substitution pattern:

  • Steric Hindrance (Ortho-Fluoro): The fluorine atom at the C2 position, directly adjacent to the primary amine, introduces steric bulk that impedes the coordination of the amine to the palladium center during the catalytic cycle.

  • Severe Electron Deficiency: The amine's nucleophilicity is drastically reduced by a synergistic combination of electron-withdrawing effects. The −CF3​ group at C3 exerts a powerful inductive pull. Furthermore, because the −OMe group at C5 is meta to the amine, it cannot donate electron density via resonance to the nitrogen lone pair; instead, it acts solely as an inductive electron-withdrawing group.

Consequently, standard palladium catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) fail to couple this substrate efficiently, often resulting in catalyst deactivation (Pd-black formation) or off-cycle resting states [1].

Mechanistic Causality & Catalyst Selection

To overcome the high activation energy required for the coordination and deprotonation of this deactivated primary aniline, the selection of the dialkylbiarylphosphine ligand is paramount.

As demonstrated by density functional theory (DFT) studies, the catalytic activity of Buchwald ligands diverges significantly based on the amine class [2]. For primary anilines, BrettPhos is strictly required over RuPhos or XPhos.

  • The Causality: In a Pd-BrettPhos system, the rate-limiting step is oxidative addition. Because primary amines form less sterically encumbered amido complexes than secondary amines, the bulky biaryl framework of BrettPhos perfectly accelerates the subsequent reductive elimination step. If RuPhos were used, reductive elimination would become the rate-limiting step, trapping the catalyst in a stable Pd(II)-amido resting state and promoting unwanted bis-arylation [2, 3].

  • Precatalyst Selection: We mandate the use of BrettPhos Pd G3 . Third-generation (G3) palladacycles rapidly generate the active monoligated Pd(0) species at room temperature upon mild deprotonation. This prevents the thermal degradation often seen when reducing Pd(II) sources like Pd(OAc)2​ in the presence of sluggish nucleophiles.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst PdII_OA Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->PdII_OA 1. + Ar-X (Rate-Limiting Step) PdII_Amido Pd(II) Amido Complex (Amine Coord. & Deprotonation) PdII_OA->PdII_Amido 2. + Deactivated Aniline + Base PdII_Amido->Pd0 3. Reductive Elimination (- Diarylamine Product)

Fig 1. Buchwald-Hartwig catalytic cycle optimized for electron-deficient primary anilines.

Quantitative Optimization Data

To validate the theoretical framework, a model reaction coupling 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline with 4-chlorotoluene was conducted. The data below summarizes the critical impact of ligand and base selection on the reaction yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)*
1 Pd2​(dba)3​ (2 mol%)BINAP (4 mol%) NaOtBu Toluene100< 5%
2 Pd2​(dba)3​ (2 mol%)XPhos (4 mol%) NaOtBu 1,4-Dioxane10028%
3RuPhos Pd G3 (2 mol%)RuPhos (2 mol%) NaOtBu 1,4-Dioxane10045%
4BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%) Cs2​CO3​ 1,4-Dioxane10082%
5 BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) NaOtBu 1,4-Dioxane 100 > 95%

*Yields determined by GC-MS using dodecane as an internal standard. Entry 5 represents the optimal self-validating conditions for substrates lacking base-sensitive functional groups.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating an internal standard (dodecane) directly into the reaction mixture, researchers can quantitatively track the conversion of the aryl halide and the formation of the product via GC-MS, ensuring the catalytic cycle is active before proceeding to workup.

Reagents Required
  • Nucleophile: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.2 equiv, 1.2 mmol)

  • Electrophile: Aryl chloride/bromide (1.0 equiv, 1.0 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.4 equiv, 1.4 mmol). Note: Substitute with Cs2​CO3​ if the electrophile contains base-sensitive esters or nitriles.

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: NaOtBu is highly hygroscopic, and trace oxygen will rapidly oxidize the electron-rich BrettPhos ligand, terminating the catalytic cycle [4].

  • Reagent Loading: Add the aryl halide (1.0 mmol), 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (251 mg, 1.2 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol) to the Schlenk tube.

  • Solvent & Standard Addition: Add 5.0 mL of anhydrous 1,4-Dioxane and 114 µL of n-dodecane. Seal the tube with a Teflon valve, remove it from the glovebox, and connect it to a Schlenk line.

  • Catalytic Heating: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–24 hours. The mixture will typically transition from a pale yellow to a deep red/brown homogeneous solution as the active Pd(0) species is generated.

  • In-Process Validation: After 12 hours, cool the reaction briefly, extract a 50 µL aliquot under positive nitrogen pressure, dilute with 1 mL of ethyl acetate, filter through a short plug of Celite, and analyze via GC-MS. Compare the product peak area against the dodecane internal standard to confirm >95% conversion.

  • Workup & Isolation: Cool the reaction to room temperature. Quench by adding 10 mL of deionized water to hydrolyze the base and any remaining active palladium species. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine.

Workflow Step1 1. Glovebox Setup (Inert Atmosphere) Step2 2. Catalytic Heating (100 °C, Dioxane) Step1->Step2 Step3 3. GC-MS Validation (Internal Standard) Step2->Step3 Step4 4. Isolation (Flash Chromatography) Step3->Step4

Fig 2. Self-validating experimental workflow for the cross-coupling of deactivated anilines.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57.[Link]

  • Sun, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 21048-21055.[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[Link]

Application

Protocol for the diazotization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Application Note: Advanced Non-Aqueous Diazotization Protocols for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline Executive Summary & Mechanistic Rationale The diazotization of highly deactivated aromatic amines is a noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Non-Aqueous Diazotization Protocols for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary & Mechanistic Rationale

The diazotization of highly deactivated aromatic amines is a notorious bottleneck in synthetic organic chemistry and drug development. The specific substrate, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9)[1], presents a profound mechanistic challenge due to the synergistic electron-withdrawing effects of its substituents:

  • C2-Fluorine: Exerts a strong, localized inductive withdrawal ( −I effect).

  • C3-Trifluoromethyl: Exerts powerful inductive and hyperconjugative withdrawal ( −I,−M effects).

  • C5-Methoxy: While typically an electron-donating group, its meta-position relative to the amine means its resonance donation ( +M ) bypasses the C1-amine entirely. Instead, it acts purely as an inductive electron-withdrawing group ( −I ) toward the amine.

Consequently, the amine nitrogen is severely electron-deficient, rendering it exceptionally weakly basic. Traditional aqueous diazotization (using NaNO2​ and aqueous HCl ) relies on the protonation and subsequent solubilization of the amine. For this substrate, aqueous conditions fail because the amine resists protonation, leading to multiphasic reaction mixtures, sluggish kinetics, and the formation of unreactive diazo tars[2].

To bypass this thermodynamic barrier, we must shift from an aqueous heterogeneous system to a homogeneous organic phase . By utilizing tert-butyl nitrite (t-BuONO) as an organic nitrosating agent in the presence of strong, non-nucleophilic acids (such as HBF4​ or p-toluenesulfonic acid), the highly electrophilic nitrosonium ion ( NO+ ) is generated in situ. This allows for rapid, quantitative diazotization of the fully solubilized free amine[3][4].

Experimental Workflow & Pathway Selection

Depending on the downstream application, the diazonium intermediate can be isolated as either a highly reactive Tetrafluoroborate salt (ideal for transition-metal catalyzed cross-couplings)[4] or a bench-stable Tosylate salt (ideal for azo-coupling, long-term storage, and greener synthesis)[3].

Workflow Substrate 2-Fluoro-5-methoxy-3- (trifluoromethyl)aniline (Highly Deactivated) Nitrosating Nitrosating Agent: tert-Butyl Nitrite (t-BuONO) Substrate->Nitrosating Solubilization in Organic Solvent Acid1 Pathway A: HBF4 Solvent: EtOH Temp: 0 °C to RT Nitrosating->Acid1 Acid Addition Acid2 Pathway B: p-TsOH Solvent: EtOAc Temp: Room Temp Nitrosating->Acid2 Acid Addition Salt1 Arenediazonium Tetrafluoroborate Salt (High Reactivity) Acid1->Salt1 Precipitation (Diethyl Ether) Salt2 Arenediazonium Tosylate Salt (Bench-Stable) Acid2->Salt2 Direct Isolation (Filtration) Safety CRITICAL WARNING: Thermally sensitive. Do not scratch dry crystals. Salt1->Safety Salt2->Safety

Figure 1: Non-aqueous diazotization pathways for deactivated anilines.

Quantitative Method Comparison

The table below summarizes the causality behind reagent selection and the expected outcomes for deactivated anilines based on established literature parameters[2][3][4].

ParameterAqueous Method (Standard)Pathway A: TetrafluoroboratePathway B: Tosylate
Reagents NaNO2​ / Conc. HCl t-BuONO / HBF4​ (aq)t-BuONO / p-TsOH
Solvent System WaterEthanol / Diethyl EtherEthyl Acetate
Temperature 0–5 °C0 °C to Room TemperatureRoom Temperature
Expected Yield < 30% (Tar formation)70–90%80–95%
Salt Stability Low (Chloride salt)High (Requires cold storage)Very High (Bench-stable)
Primary Use Case Basic anilines onlySandmeyer / FluorinationAzo-dyes / Heck-Matsuda
Literature Ref. [2][4][3]

Detailed Experimental Methodologies

Protocol A: Synthesis of the Diazonium Tetrafluoroborate Salt

This method isolates a highly pure, reactive electrophile suitable for complex downstream functionalization[4].

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.09 g) of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline[1] in 3.0 mL of absolute ethanol.

  • Acidification: Slowly add 3.1 mL of an aqueous solution of tetrafluoroboric acid ( HBF4​ , 40% w/w, 20.0 mmol) to the stirring solution[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nitrosation: Using a syringe, dropwise add 2.7 mL of tert-butyl nitrite (t-BuONO, 20.0 mmol) over 5 minutes[4]. Note: An immediate color change (typically yellow/orange) indicates the formation of the nitrosonium intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure complete consumption of the sterically hindered amine[4].

  • Precipitation: Vigorously stir the mixture and rapidly add 20 mL of cold diethyl ether. The arenediazonium tetrafluoroborate will crash out of solution as a crystalline solid[4].

  • Isolation: Filter the precipitate under a vacuum (using a sintered glass funnel). Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove residual t-BuOH and unreacted starting materials[4].

  • Drying: Dry the solid in vacuo for exactly 30 minutes. Do not over-dry or apply heat.

In-Process Self-Validation: This protocol is self-validating via solubility differentials. The starting aniline is highly soluble in the EtOH/Ether mixture. If the reaction fails, no precipitate will form upon the addition of diethyl ether. The instantaneous formation of a dense precipitate confirms the successful generation of the ionic diazonium species.

Protocol B: Eco-Friendly Synthesis of the Diazonium Tosylate Salt

This protocol avoids highly corrosive HBF4​ and yields a diazonium salt that is remarkably stable at room temperature[3].

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.00 mmol (209 mg) of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in 5.0 mL of ethyl acetate[3].

  • Acidification: Add 1.05 mmol of p-toluenesulfonic acid monohydrate (p-TsOH· H2​O ) to the solution. Stir at room temperature until a uniform suspension or clear solution is achieved[3].

  • Nitrosation: Dropwise add 3.00 mmol (approx. 356 µL) of tert-butyl nitrite (t-BuONO)[3].

  • Maturation: Stir the reaction continuously at room temperature. Within 15 to 30 minutes, the diazonium tosylate salt will begin to precipitate directly from the ethyl acetate as a white or off-white solid[3].

  • Isolation: Filter the solid under vacuum. If precipitation is incomplete, add 5 mL of hexanes as an anti-solvent prior to filtration.

  • Drying: Wash the solid with a small amount of cold ethyl acetate/hexane mixture and dry in vacuo. The resulting tosylate salt is bench-stable and can be stored for extended periods[3].

In-Process Self-Validation: Both p-TsOH and the starting aniline are highly soluble in ethyl acetate. The spontaneous generation of a thick precipitate at room temperature serves as a direct visual confirmation that the non-polar amine has been successfully converted into the highly polar, insoluble diazonium tosylate[3].

Safety & Handling Directives

  • Thermal Sensitivity: While tosylate salts are relatively stable[3], all diazonium salts possess inherent explosive potential when completely desiccated or subjected to mechanical shock.

  • Handling: Never scrape dry diazonium salts with metal spatulas; always use Teflon or plastic tools.

  • Storage: If the tetrafluoroborate salt is not used immediately, it must be stored in the dark at < -20 °C.

References

  • A Convenient Approach to Arenediazonium Tosylates. Dyes and Pigments (via ResearchGate). 3

  • CAS RN 1262198-05-9: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. Fisher Scientific. 1

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development - ACS Publications. 2

  • Copper-Promoted Trifluoromethanesulfonylation and Trifluoromethylation of Arenediazonium Tetrafluoroborates with NaSO2CF3. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Method

Application Note: Preparation of Novel Amides from 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary & Strategic Context The compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) is a highly specialized building block utilized in the design of novel therapeutics and agrochemicals[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) is a highly specialized building block utilized in the design of novel therapeutics and agrochemicals[1]. In medicinal chemistry, the incorporation of fluorinated moieties—particularly the trifluoromethyl (-CF3) group—is a well-established strategy to enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates[2]. The C–F bond's high polarity and bond dissociation energy (485.3 kJ/mol) render the trifluoromethyl group highly resistant to cytochrome P450-mediated oxidative metabolism[3].

However, the unique polysubstituted pattern of this aniline presents significant synthetic challenges. The synergistic electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups drastically reduce the electron density on the aniline nitrogen, rendering it a very weak nucleophile[4]. This application note provides a comprehensive, self-validating guide to overcoming these electronic deactivations to successfully synthesize novel amides.

Mechanistic Insights: The Challenge of Electron-Deficient Anilines

The reactivity of anilines in amide coupling is intrinsically linked to their basicity, which serves as a proxy for nucleophilicity[4]. In 2-fluoro-5-methoxy-3-(trifluoromethyl)aniline, the causality behind its poor reactivity is twofold:

  • Inductive Deactivation: The strongly electronegative fluorine and -CF3 groups exert powerful electron-withdrawing inductive (-I) effects, pulling electron density away from the amine[4].

  • Resonance Mitigation: While the meta-methoxy group offers some electron-donating resonance (+R), it is sterically and electronically insufficient to counteract the profound deactivation caused by the halogens[4].

Consequently, standard coupling reagents like EDC/HOBt often yield sluggish reaction kinetics, incomplete conversions, and high levels of urea byproducts[5]. To force the coupling, the carboxylic acid must be converted into a highly reactive electrophile, such as a mixed anhydride via Propanephosphonic acid anhydride (T3P)[6] or an acyl chloride.

Workflow & Reagent Selection

AmideCoupling Start Carboxylic Acid + 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline CheckChiral Alpha-Chiral Center in Carboxylic Acid? Start->CheckChiral T3P T3P / Pyridine Protocol (Suppresses Epimerization) CheckChiral->T3P Yes CheckHindrance Sterically Hindered Carboxylic Acid? CheckChiral->CheckHindrance No Product Novel Amide Product (Validated via LC-MS/NMR) T3P->Product AcidChloride Acid Chloride Protocol (SOCl2 or Oxalyl Chloride) CheckHindrance->AcidChloride Yes HATU TCFH/NMI or HATU Protocol (Standard Strong Activation) CheckHindrance->HATU No AcidChloride->Product HATU->Product

Decision matrix for selecting the optimal amide coupling strategy for electron-deficient anilines.

Quantitative Comparison of Coupling Strategies
Coupling StrategyReactive IntermediateReactivity with Weak NucleophilesEpimerization RiskScalability & Workup Profile
EDC / HOBt Active Ester (OBt)LowModeratePoor (Difficult urea byproduct removal)
HATU / DIPEA Active Ester (OAt)HighModerateModerate (High cost, atom-inefficient)
T3P / Pyridine Mixed AnhydrideVery HighVery Low Excellent (Water-soluble byproducts)
Acid Chloride Acyl ChlorideExtremely HighHighGood (Requires harsh activation conditions)

Data synthesized from comparative peptide coupling performance studies and industrial scale-up reports[6],[7].

Validated Experimental Protocols

Protocol A: T3P/Pyridine-Mediated Amide Coupling

Optimal For: Epimerization-prone carboxylic acids (e.g., alpha-chiral centers) and general scale-up[7]. Causality: T3P converts the carboxylic acid into a highly reactive mixed anhydride. Pyridine acts as both a base and a nucleophilic catalyst, suppressing the formation of oxazolone intermediates that lead to racemization[7].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) to the solution.

    • Causality: Pyridine neutralizes the acidic byproducts of T3P and prevents the protonation of the already weakly basic aniline.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv) over 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful activation of the carboxylic acid.

  • Coupling: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-24 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the aniline peak ([M+H]⁺ = 210.14) plateaus or disappears, and the target amide mass appears.

  • Workup: Quench the reaction with water (5 volumes). Separate the organic layer and wash sequentially with:

    • 1M aqueous HCl (2 x 5 volumes). Validation: Aqueous layer must test at pH < 3 to ensure complete removal of pyridine.

    • Saturated aqueous NaHCO₃ (2 x 5 volumes). Validation: Aqueous layer must test at pH > 8 to ensure removal of unreacted carboxylic acid.

    • Brine (5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Acid Chloride Activation

Optimal For: Sterically hindered carboxylic acids that fail to couple via T3P or HATU. Causality: Acyl chlorides are the most electrophilic carbonyl species, forcing the nucleophilic attack of the highly deactivated aniline.

Step-by-Step Procedure:

  • Activation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (10 volumes). Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C.

  • Chlorination: Slowly add Oxalyl Chloride (1.2 equiv). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: The cessation of gas evolution (CO and CO₂) indicates the completion of the acyl chloride formation.

  • Concentration: Concentrate the mixture to dryness under vacuum to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM (5 volumes).

  • Coupling: In a separate flask, dissolve 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM (5 volumes). Cool to 0 °C. Dropwise, add the acyl chloride solution.

  • Completion & Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) URL: [Link]

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051) URL: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed C–N cross-coupling of highly deactivated, sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed C–N cross-coupling of highly deactivated, sterically hindered anilines.

Substrate Analysis & Mechanistic Causality

The compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) presents a formidable challenge in standard Buchwald-Hartwig aminations due to a compounding series of electronic and steric deactivations[1][2]:

  • Steric Hindrance: The ortho-fluoro substituent creates a localized steric shield around the primary amine, impeding its ability to coordinate with the bulky Pd(II) oxidative addition complex.

  • Electronic Deactivation (Nucleophilicity): The lone pair on the nitrogen is severely depleted of electron density. The trifluoromethyl (-CF₃) group at the meta position acts as a powerful inductive and hyperconjugative electron-withdrawing group (EWG)[3]. Furthermore, the meta-methoxy (-OMe) group cannot donate electron density to the amine via resonance; instead, it acts purely as an inductive EWG, further reducing nucleophilicity.

Because of these factors, the amine struggles to coordinate to the palladium center, and the subsequent reductive elimination step from the Pd-amido complex is thermodynamically uphill unless forced by highly specific ligand architecture[4].

Catalyst & Reagent Selection (E-E-A-T)

To overcome the inherent unreactivity of this aniline, the catalytic system must be meticulously engineered:

  • Precatalyst Selection (Pd G3): Traditional Pd sources like Pd₂(dba)₃ or Pd(OAc)₂ require the amine to reduce Pd(II) to the active Pd(0) species. Deactivated anilines cannot perform this reduction efficiently. Therefore, a third-generation (G3) palladacycle precatalyst is mandatory. Pd G3 precatalysts rapidly and quantitatively generate the active L-Pd(0) species under mild, basic conditions, bypassing the need for amine-mediated reduction[4].

  • Ligand Architecture (tBuBrettPhos): For highly deactivated anilines, the rate-limiting step shifts depending on the ligand[5]. While RuPhos excels for secondary amines, its rate-limiting step is reductive elimination, which fails for electron-deficient substrates[5]. tBuBrettPhos is the premier choice here. Its extreme steric bulk (driven by the tert-butyl groups on phosphorus and the triisopropylphenyl ring) artificially compresses the C–N bond angle in the Pd-amido intermediate, drastically accelerating the rate-limiting reductive elimination step[4][5].

  • Base Selection: A strong base is required to deprotonate the weakly coordinating aniline. Sodium tert-butoxide (NaOtBu) is the standard choice[6]. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), Cesium Carbonate (Cs₂CO₃) can be substituted, though reaction times must be extended.

Quantitative Data Presentation: Ligand Efficacy

The following table summarizes the causal relationship between ligand properties and their efficacy for deactivated anilines like 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Ligand SystemSteric ProfileElectronic NatureEfficacy for Deactivated AnilinesRate-Limiting Step
tBuBrettPhos Extremely BulkyHighly Electron-RichExcellent Oxidative Addition[5]
BrettPhos Very BulkyElectron-RichGoodOxidative Addition[5]
RuPhos BulkyElectron-RichPoor to ModerateReductive Elimination[5]
XPhos BulkyElectron-RichPoorReductive Elimination

Mechanistic Pathway Visualization

BHA_Cycle Pd0 Active Catalyst [tBuBrettPhos-Pd(0)] OA_Complex Oxidative Addition Complex [L-Pd(II)(Ar)(X)] Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(NH2-R)] R = 2-F-5-OMe-3-CF3-Ph OA_Complex->Amine_Coord + Deactivated Aniline (Coordination) Amido_Complex Amido Complex [L-Pd(II)(Ar)(NH-R)] Amine_Coord->Amido_Complex + NaOtBu - NaX, - tBuOH (Deprotonation) Amido_Complex->Pd0 (Reductive Elimination) Product Coupled Product Ar-NH-R Amido_Complex->Product Yields

Buchwald-Hartwig catalytic cycle utilizing tBuBrettPhos for deactivated anilines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and high yields[6].

Reagents Required
  • Aryl Halide (Ar-X): 1.0 mmol (Bromides or Chlorides preferred)

  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline: 1.2 mmol (1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)

  • tBuBrettPhos Ligand: 0.02 mmol (2 mol%) — Added to maintain the active catalyst lifespan.

  • NaOtBu: 1.4 mmol (1.4 equiv)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Inside a nitrogen-filled glovebox, add the aryl halide, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, tBuBrettPhos Pd G3, tBuBrettPhos ligand, and NaOtBu to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Sealing: Seal the Schlenk tube tightly with a Teflon-lined screw cap, remove it from the glovebox, and transfer it to a pre-heated oil bath or heating block set to 100 °C .

Phase 2: Self-Validation & Troubleshooting Checkpoints
  • Checkpoint 1 (Catalyst Activation - 15 mins): Upon heating, the reaction mixture should transition from a heterogeneous suspension to a homogeneous dark red/brown solution.

    • Failure Mode: If the solution immediately turns opaque black and deposits a metallic mirror on the glass (Pd black), the catalyst has decomposed. This is strictly caused by oxygen ingress or wet solvent. Abort and restart.

  • Checkpoint 2 (Reaction Progress - 4 hours): Under an inert flow, extract a 50 µL aliquot. Quench with 200 µL of water and extract with 500 µL of Ethyl Acetate (EtOAc). Analyze the organic layer via GC-MS or LC-MS.

    • Validation: You should observe the depletion of the aryl halide. If unreacted aniline remains alongside the disappearance of the aryl halide, protodehalogenation or homocoupling of the aryl halide has occurred. In future runs, lower the temperature to 85 °C or switch to Cs₂CO₃.

Phase 3: Workup and Isolation
  • Quenching: After 12–24 hours (confirmed complete by TLC/GC-MS), cool the reaction vessel to room temperature. Quench the reaction by adding 5 mL of deionized water[6].

  • Extraction: Dilute the mixture with 15 mL of EtOAc. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 10 mL).

  • Filtration: Combine the organic layers and filter through a short pad of Celite to remove palladium particulate. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient).

References

  • Sigma-Aldrich Product Catalog - 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. Sigma-Aldrich.1

  • ChemicalBook - 2-Fluoro-5-Methoxy-3-(trifluoroMethyl)aniline. ChemicalBook. 2

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. National Institutes of Health. 3

  • Application Notes and Protocols for the Buchwald-Hartwig Amination - Benchchem. BenchChem. 6

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. ResearchGate. 4

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction - ACS Omega. American Chemical Society. 5

Sources

Method

Utilizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in agrochemical synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of highly functionalized fluorinated anilines in modern agrochemical design. Mechanistic Rationale: The Role...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of highly functionalized fluorinated anilines in modern agrochemical design.

Mechanistic Rationale: The Role of Polyfluorinated Anilines in Agrochemicals

The strategic incorporation of fluorinated anilines is a cornerstone of modern agrochemical synthesis, particularly in the development of highly potent fungicides and herbicides[1]. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) is a highly specialized building block utilized primarily to construct the hydrophobic tail of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

The architecture of SDHIs generally consists of three fragments: an acid core, an amide linker, and a hydrophobic tail[2]. The causality behind selecting this specific aniline derivative for the hydrophobic tail lies in its unique tri-functional substitution pattern:

  • Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly enhances the molecule's lipophilicity (LogP) and metabolic stability. In the context of SDHIs, the -CF3 group maximizes van der Waals interactions within the hydrophobic ubiquinone-binding pocket (Q-site) of the fungal Complex II[3].

  • Ortho-Fluorine (-F) Atom: The fluorine atom exerts a strong inductive effect that lowers the pKa of the adjacent amine. This electronic deactivation prevents rapid oxidative degradation by fungal cytochrome P450 enzymes, extending the half-life of the active ingredient[4].

  • Methoxy (-OMe) Group: Unlike purely halogenated tails, the methoxy group acts as a localized hydrogen-bond acceptor. This provides a unique spatial geometry that improves target selectivity against specific fungal strains while maintaining the systemic mobility required for the active ingredient to traverse plant vascular tissues[2].

Synthesis Workflow and Strategic Choices

Coupling a pyrazole-4-carboxylic acid to 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline presents a distinct chemical challenge. The cumulative electron-withdrawing effects of the -CF3 and -F groups severely deactivate the nucleophilicity of the amine nitrogen. Standard peptide coupling reagents (like EDC/HOBt) often result in stalled reactions and poor yields.

To overcome this, we employ Propylphosphonic anhydride (T3P) . T3P acts as an exceptional water-scavenging coupling agent that drives the amidation of deactivated anilines to completion at elevated temperatures, while generating water-soluble byproducts that simplify downstream purification.

SynthesisWorkflow A 2-Fluoro-5-methoxy-3- (trifluoromethyl)aniline (Hydrophobic Tail) C Amide Coupling (T3P, DIPEA, EtOAc, 80°C) A->C B 3-(Difluoromethyl)-1-methyl -1H-pyrazole-4-carboxylic acid (Acid Core) B->C D Crude SDHI Analog C->D E Purification (Aqueous Wash / Recrystallization) D->E F Purified SDHI Fungicide (>98% HPLC Purity) E->F

Workflow for the synthesis of SDHI analogs using T3P-mediated amide coupling.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of coupling conditions for this specific deactivated aniline. T3P in ethyl acetate at reflux provided the optimal balance of yield, purity, and scalability.

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1EDC / HOBtTEADCM25244288
2HATUDIPEADMF25126891
3T3P (50% in EtOAc)DIPEAEtOAc25127595
4 T3P (50% in EtOAc) DIPEA EtOAc 80 4 92 >99

Self-Validating Experimental Protocol: SDHI Analog Synthesis

This protocol describes the synthesis of a model SDHI fungicide utilizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. The procedure is designed as a self-validating system, ensuring that researchers can verify the success of each step in real-time.

Step 1: Reagent Preparation and Activation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 mmol, 1.0 eq) and anhydrous Ethyl Acetate (EtOAc, 10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq). The solution should become completely clear, indicating the formation of the soluble carboxylate salt.

  • Add 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.05 mmol, 1.05 eq) to the mixture.

Step 2: T3P-Mediated Coupling

  • Dropwise, add T3P (50% solution in EtOAc, 1.5 mmol, 1.5 eq) over 5 minutes at room temperature.

  • Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting aniline will appear as a UV-active spot at Rf​≈0.6 . The reaction is complete when this spot disappears and a new, highly UV-active product spot appears at Rf​≈0.4 . Self-Correction: If the aniline spot persists after 4 hours, add an additional 0.5 eq of T3P and reflux for 1 more hour.

Step 3: Work-up and Phase Separation

  • Cool the reaction to room temperature and dilute with an additional 10 mL of EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove unreacted aniline and DIPEA. Visual Cue: The organic layer should transition from slightly yellow to colorless. If a yellow tint remains, perform a third acid wash.

  • Wash with saturated aqueous NaHCO3​ (2 x 10 mL) to remove unreacted carboxylic acid and T3P byproducts.

  • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Analytical Validation

  • LC-MS Confirmation: Confirm the presence of the product mass. The total ion chromatogram should show a single dominant peak corresponding to [M+H]+ .

  • NMR Validation: Perform 19F NMR. A successful coupling without defluorination will yield three distinct fluorine environments: a doublet/multiplet near −115 ppm (Ar-F), a singlet near −60 ppm (Ar- CF3​ ), and a doublet/multiplet near −112 ppm (pyrazole- CF2​H ).

Biological Mechanism of Action (MoA)

Once the functionalized aniline is successfully incorporated into the SDHI framework, the resulting agrochemical acts as a potent respiration inhibitor. The heavily fluorinated, lipophilic tail anchors the molecule deep into the mitochondrial Complex II of the target pathogen, effectively blocking the electron transport chain and halting fungal respiration[5].

MoAPathway A Synthesized SDHI Fungicide B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Binds to C Ubiquinone Binding Site (Q-site) B->C Anchors in D Blockade of Electron Transport C->D Induces E Arrest of Fungal Respiration D->E F Fungal Cell Death E->F

Mechanism of action of SDHI fungicides targeting mitochondrial Complex II.

References

  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline | Sigma-Aldrich - sigmaaldrich.com -

  • Application Notes and Protocols for N-propyl-3-(trifluoromethyl)aniline in Agrochemical Development - benchchem.com - 3

  • US7154006B2 - Preparation of fluorinated anilines - google.com - 1

  • 7 New Fungicides and New Modes of Action - cabidigitallibrary.org -5

  • Palladium-catalyzed coupling of fluoroalkylamines with aryl halides - escholarship.org - 4

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - acs.org - 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to purify 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline using column chromatography. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to purify 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline using column chromatography.

This guide provides a comprehensive, experience-driven approach to the purification of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline by column chromatography. It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the rationale behind each step and to troubleshoot common issues encountered in the lab.

Foundational Knowledge: Understanding the Analyte

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a substituted aniline with unique characteristics that directly influence the chromatographic strategy.

The presence of an amino group (-NH₂) makes the molecule basic, while the trifluoromethyl (-CF₃) group significantly increases its lipophilicity.[1] These features, combined with the methoxy and fluoro substituents, create a moderately polar compound that requires careful optimization for successful purification.

Table 1: Physicochemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

PropertyValue
CAS Number 349-65-5[2][3]
Molecular Formula C₈H₈F₃NO[1][3]
Molecular Weight 191.15 g/mol [3][4]
Appearance White to light yellow/green powder or crystal[1][3]
Melting Point 58-62 °C[2][3]
Solubility Soluble in organic solvents[1]
pKa ~1.98 (Predicted)[5]

Core Challenge: The primary difficulty in purifying anilines on standard silica gel arises from the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface.[6] This interaction leads to peak tailing, poor separation, and potential irreversible adsorption of the product onto the column.[6] Our strategy is designed to mitigate this effect directly.

The Workflow: From Method Development to Pure Compound

A successful column chromatography purification is a systematic process. The workflow begins with small-scale analysis to define the optimal conditions before committing the bulk of your material to the column.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Isolation TLC A. Thin-Layer Chromatography (TLC) - Optimize Mobile Phase - Assess Separation Col_Prep B. Column Preparation - Slurry Packing - Equilibration TLC->Col_Prep Optimal conditions determined Sample_Load C. Sample Loading - Wet or Dry Loading Col_Prep->Sample_Load Elution D. Elution & Fraction Collection Sample_Load->Elution Frac_Analysis E. Fraction Analysis - TLC Monitoring Elution->Frac_Analysis Collect fractions Combine F. Combine & Evaporate - Pool pure fractions - Rotary Evaporation Frac_Analysis->Combine Identify pure fractions Final_Product Pure Product Combine->Final_Product

Caption: Overall purification workflow.

A. Experimental Protocol: Thin-Layer Chromatography (TLC) for Method Development

TLC is the most critical preliminary step. It is a rapid, low-cost method to determine the ideal mobile phase (eluent) for your column, saving significant time and material.[7][8] The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities on the column.[6]

Step-by-Step TLC Protocol:

  • Preparation: Dissolve a small amount of your crude 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in a suitable solvent like ethyl acetate or dichloromethane.[7]

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Use a capillary tube to apply a small, concentrated spot of your crude material onto this line.[7] Also spot solutions of your starting materials if available for comparison.

  • Eluent Preparation: Prepare a starting eluent system. A common and effective choice for compounds of this polarity is a mixture of ethyl acetate (polar) and hexanes (non-polar).[9] Begin with a ratio of 10-20% ethyl acetate in hexanes (e.g., 1:9 or 2:8 v/v).

  • Crucial Additive: To counteract the basicity of the aniline, add 0.5-1% triethylamine (TEA) to your prepared eluent. This will neutralize the acidic sites on the silica, preventing tailing and improving spot shape.[6]

  • Development: Place the TLC plate in a developing chamber containing a small amount of the prepared eluent. Ensure the solvent level is below your starting line. Close the chamber and allow the solvent to travel up the plate.[7]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] Circle the spots with a pencil.

  • Calculation and Optimization:

    • Calculate the Rf value for each spot: Rf = (distance from baseline to spot center) / (distance from baseline to solvent front) .[7]

    • If the Rf of your product is too low (<0.2), increase the polarity of the eluent (add more ethyl acetate).

    • If the Rf is too high (>0.4), decrease the polarity (add more hexanes).

    • Test several solvent ratios until you achieve an Rf of 0.2-0.3 with clear separation from other spots.

B. Experimental Protocol: Flash Column Chromatography

Once the optimal eluent is determined by TLC, you can proceed with the preparative column chromatography.

Step-by-Step Column Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (the optimized eluent from TLC).[6][9]

    • Pour the slurry into your column and use gentle air pressure to pack a uniform, bubble-free bed.[6]

    • Add a thin layer of sand on top to prevent disturbance when adding the eluent and sample.[6]

  • Sample Loading (Choose one method):

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if needed for solubility). Carefully apply this solution to the top of the silica bed with a pipette.[6]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (a few times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This technique is excellent for preventing band broadening and is ideal if the compound has limited solubility in the eluent.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in an orderly manner (e.g., in test tubes).[6]

  • Fraction Monitoring and Collection:

    • As fractions are collected, monitor them by TLC to identify which ones contain your pure product.[6]

    • Combine the fractions that show a single, clean spot corresponding to your desired product.

  • Solvent Removal:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator to yield your purified 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Troubleshooting Guide & FAQs

Even with a well-designed protocol, challenges can arise. This section addresses common problems in a direct question-and-answer format.

Troubleshooting Problem Problem Identified (via TLC) Poor Separation Tailing/Streaking Rf = 0 Rf = 1 Cause Potential Cause Mobile phase not optimal / Overloaded Basic amine interacting with acidic silica Eluent not polar enough Eluent too polar Problem:s0->Cause:c0 Problem:s1->Cause:c1 Problem:s2->Cause:c2 Problem:s3->Cause:c3 Solution Suggested Solution Re-optimize eluent via TLC / Reduce load / Use gradient Add 0.5-2% Triethylamine (TEA) to eluent Increase eluent polarity (e.g., more EtOAc) Decrease eluent polarity (e.g., more Hexanes) Cause:c0->Solution:sol0 Cause:c1->Solution:sol1 Cause:c2->Solution:sol2 Cause:c3->Solution:sol3

Caption: Troubleshooting logic for common chromatography issues.

Troubleshooting Questions

Q1: My spots are not separating well. What should I do?

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The polarity of your eluent is not ideal. Re-run TLCs with finer adjustments to the solvent ratio. Aim for an Rf of 0.2-0.3 for the target compound.[6]

    • Column Overloading: You have loaded too much crude material for the column size. Use a larger diameter column or reduce the amount of sample.[6]

    • Isomeric Impurities: Sometimes, isomers have very similar polarities. Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity through π-π interactions.[6] Alternatively, a very slow, shallow gradient elution may improve separation.[6]

Q2: My product spot is streaking or "tailing" down the TLC plate and column. Why is this happening?

  • Cause: This is the classic sign of strong interaction between your basic aniline and the acidic silica gel.[6]

  • Solution: The most effective solution is to add a basic modifier to your mobile phase. Add 0.5-2% triethylamine (TEA) to your ethyl acetate/hexanes mixture. The TEA will neutralize the acidic sites on the silica, allowing your aniline to elute symmetrically.[6]

Q3: What are the most likely impurities in my crude sample?

  • Possible Impurities: Impurities typically arise from the synthesis process.[10] These can include:

    • Unreacted starting materials.

    • By-products from side reactions.

    • Isomers of the desired product.

    • Degradation products if the compound is unstable.[10]

  • Solution: Before purification, it is highly beneficial to run a crude ¹H NMR or LC-MS to identify the nature and number of major impurities. This knowledge will help you better interpret your TLC results and design an effective purification strategy.

Frequently Asked Questions (FAQs)

Q: Is the addition of triethylamine (TEA) always necessary? A: For anilines on silica gel, it is highly recommended. While you might achieve some separation without it, the addition of a small amount of TEA almost always leads to sharper peaks, less tailing, and a more efficient purification.[6]

Q: What stationary phase should I use? A: Standard flash-grade silica gel (40-63 µm) is the workhorse for most purifications and should be your first choice. If you face challenges separating very similar impurities (like isomers), you might explore other options like alumina (which is basic and can be good for amines) or specialty phases like phenyl-silica.[6]

Q: How much crude material can I load onto my column? A: A general rule of thumb for a reasonably good separation is to load 1g of crude material for every 20-40g of silica gel. This ratio can be increased if the separation is easy (impurities are far from the product on TLC) or must be decreased for very difficult separations.

Q: What is the advantage of dry loading over wet loading? A: Dry loading ensures that your compound is introduced to the column in a very narrow, concentrated band. This minimizes band broadening and often leads to a sharper, more efficient separation. It is particularly advantageous when your compound is not very soluble in the mobile phase, as it avoids using a strong, less-polar "injection solvent" that can disrupt the top of the column.[6]

Q: Should I use an isocratic or gradient elution? A:

  • Isocratic Elution (using a single, constant solvent mixture) is simple and works well if your impurities are well-separated from your product on the TLC plate.

  • Gradient Elution (gradually increasing the polarity of the mobile phase over time, e.g., from 5% EtOAc to 30% EtOAc) is more powerful for separating complex mixtures or when impurities are very close to your product. It helps to elute less polar impurities first, followed by your product, and then more polar impurities, often resulting in a cleaner separation and less time.

Safety & Handling

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[11][12][13]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]

  • Handling: Conduct all operations in a well-ventilated fume hood.[12] Avoid creating dust if handling the solid form.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11][13]

    • Inhalation: Move to fresh air.[11][13]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

References

  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Kyoto University. (2021). Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • University of Tokyo. (n.d.). Purpose of TLC analysis. Retrieved from [Link]

  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Angene. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Chemdad Co. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • ChemBK. (2024). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Georganics. (2011). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • Doshisha University. (2025). A Study on Optimization of Experimental Conditions for Thin Layer Chromatography Analysis Method in Basic Chemistry Laboratory. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preserving the Integrity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. This document provides in-depth, field-proven answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. This document provides in-depth, field-proven answers to common questions regarding the long-term stability and storage of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to prevent oxidative degradation, ensuring the purity and reliability of your materials for downstream applications.

Part 1: The Core Problem - Understanding and Identifying Oxidation

This section addresses the fundamental reasons behind the compound's instability and how to recognize the tell-tale signs of degradation.

Q1: My vial of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline has turned from a pale yellow liquid/solid to a dark brown or reddish color. What is happening?

This color change is a classic indicator of oxidation. Anilines, as a class of aromatic amines, are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] The process is often initiated or accelerated by exposure to light and elevated temperatures.

The core of the issue lies with the lone pair of electrons on the nitrogen atom of the amine group. These electrons make the molecule susceptible to losing an electron (oxidation) to form a radical cation. This initial step triggers a cascade of complex reactions, leading to the formation of highly colored dimeric and polymeric impurities.[2][3] While the trifluoromethyl group is electron-withdrawing, the electron-donating effects of the amino and methoxy groups dominate, making the aromatic ring electron-rich and prone to oxidation.

Below is a simplified representation of the oxidative degradation pathway.

OxidationPathway cluster_Initiation Initiation Phase cluster_Propagation Propagation & Product Formation Aniline Aniline Derivative Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation Initiators Oxygen (Air) UV Light Heat Initiators->Radical_Cation Coupling Dimerization & Polymerization Radical_Cation->Coupling Products Colored Impurities (Quinone-imines, Phenazines, etc.) Coupling->Products

Caption: Simplified pathway of aniline oxidation.

Part 2: The Solution - Proactive Storage Protocols

Preventing oxidation is far more effective than attempting to remediate a degraded sample. This section details the optimal procedures for long-term storage.

Q2: What are the definitive, gold-standard conditions for storing 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline to ensure its stability?

To maintain the compound's integrity over months or years, a multi-faceted approach targeting the primary degradation triggers—oxygen, heat, and light—is essential. The ideal storage conditions are summarized below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidant.[4][5]
Temperature 2-8 °CReduces the kinetic rate of degradation reactions.[6]
Light Amber/Opaque ContainerProtects against photo-oxidation initiated by UV/visible light.[7]
Container Borosilicate Glass Vial/BottleChemically inert and prevents leaching of impurities.
Seal PTFE-lined Screw CapProvides an airtight seal and high chemical resistance.
Q3: You mentioned an "inert atmosphere." What does that involve, and is it truly necessary?

Yes, it is absolutely critical for long-term stability. Inerting is the process of replacing the reactive atmosphere (air) in your storage container with a non-reactive (inert) gas.[8] For this application, high-purity nitrogen (N₂) is the most common and cost-effective choice, though argon (Ar) is equally effective.[5][9]

By removing oxygen, you eliminate the key ingredient required for the oxidative cascade to begin.[10] This single step is the most impactful measure you can take to prevent the gradual discoloration and degradation of your aniline.

Experimental Protocol 1: Preparing a Sample for Long-Term Storage Under Inert Atmosphere

This protocol describes a standard laboratory procedure using a vacuum/inert gas manifold (e.g., a Schlenk line).

  • Preparation: Place your vial of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline into a larger flask or Schlenk tube. Ensure the vial's cap is loosened to allow for gas exchange.

  • Manifold Connection: Securely connect the flask to the vacuum/inert gas manifold.

  • First Cycle - Evacuation: Close the inert gas inlet and slowly open the vacuum line. Allow the flask to remain under vacuum for 5-10 minutes to remove the bulk of the atmospheric air.

  • First Cycle - Backfill: Close the vacuum line and slowly open the inert gas (Nitrogen) inlet to backfill the flask to slightly above atmospheric pressure.

  • Repeat Cycles: Repeat the evacuate-backfill cycle (Steps 3 & 4) at least three to five times. This series of cycles is crucial for ensuring that the residual oxygen concentration is negligible.[11]

  • Final Sealing: While under a positive pressure of inert gas, carefully tighten the cap of the inner vial.

  • Final Storage: Parafilm the sealed vial for extra security and place it in a labeled secondary container. Store the container in a refrigerator at 2-8°C, away from light sources.

InertingWorkflow Start Start: Place Loosely Capped Vial in Schlenk Flask Connect Connect Flask to Inert Gas Manifold Start->Connect Evacuate 1. Evacuate Air (Gentle Vacuum) Connect->Evacuate Backfill 2. Backfill with N₂/Ar Evacuate->Backfill Cycle_Check Repeat Cycle 3-5 Times? Backfill->Cycle_Check Cycle_Check->Evacuate Yes Seal Seal Vial Tightly Under Positive N₂ Pressure Cycle_Check->Seal No Store Store at 2-8°C in the Dark Seal->Store End End: Stable Sample Store->End

Caption: Workflow for preparing a chemical sample under an inert atmosphere.

Part 3: Troubleshooting and Quality Verification

This section provides guidance on how to handle material of questionable quality and how to analytically confirm its purity.

Q4: I have a batch that has already darkened. Is it still usable for my synthesis?

The usability of a discolored sample depends entirely on the tolerance of your specific reaction to impurities. The colored byproducts are structurally different from the parent aniline and may interfere with your chemistry, reduce yields, or complicate purification.

Our recommendation: Before using a degraded sample, you must assess its purity. If the purity is below your required specification, the material should either be repurified (e.g., by column chromatography or vacuum distillation, if thermally stable) or disposed of as hazardous chemical waste according to your institution's guidelines.[12] Using a sample of unknown purity introduces unacceptable variability into your experiments.

Q5: What is the best way to analytically check the purity of my stored aniline?

Visual inspection is only a preliminary indicator. For a quantitative assessment, we recommend High-Performance Liquid Chromatography (HPLC) with a UV detector. A typical analysis will show a major peak for the 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline and smaller peaks for any impurities. Over time, a degrading sample will show a decrease in the area of the main peak and a corresponding increase in the area of impurity peaks, which often appear at different retention times.

Other suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Experimental Protocol 2: General Purity Check by HPLC

This is a starting point protocol; specific parameters may need to be optimized for your system.

  • Sample Preparation: Accurately prepare a stock solution of your aniline sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From this, prepare a dilute working solution (e.g., 0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the aniline absorbs strongly (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject your sample and integrate the peak areas. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks. A fresh, high-purity sample should be used as a reference standard.

References

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • Camino, G., & Luda, M. P. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1—9,10-Dihydroacridine (acridan) derivatives.
  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • Kunz, T., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 957-966.
  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

  • NIPPON GASES. (n.d.). Inerting System. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage.
  • Verma, K. K., & Jain, A. (1987). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 112(10), 1415-1418.
  • Loba Chemie. (2022, August 19). Safety data sheet - 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Qin, L., et al. (1989). Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution. The Journal of Physical Chemistry, 93(13), 5111-5116.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2020).
  • Li, Y., et al. (2003).
  • Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Shen, D., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53594.
  • Georganics. (2011, February 19). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. Retrieved from [Link]

  • Umemoto, T. (n.d.). Development of New Trifluoromethylating Agents. Journal of Synthetic Organic Chemistry, Japan, 41(3), 251-263.

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline in nucleophilic substitutions

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9).

Due to its unique substitution pattern, this molecule exhibits notoriously low reactivity in standard nucleophilic substitutions. Below, we dissect the mechanistic root causes of this deactivation and provide validated, self-consistent protocols to overcome these thermodynamic and kinetic barriers.

Mechanistic Root Cause Analysis: Why is this Aniline Unreactive?

To troubleshoot a reaction, we must first understand the molecular electronics. The amine group in 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is severely deactivated due to three compounding factors:

  • Cumulative Inductive Withdrawal (-I Effect): Both the ortho-fluoro and meta-trifluoromethyl groups are strongly electronegative, pulling electron density away from the aromatic ring and the amine nitrogen via the sigma-bond framework.

  • Misaligned Resonance (+R Effect): While the methoxy group is an electron-donating group by resonance, it is located at the 5-position (meta to the amine). Resonance donation from the methoxy oxygen enriches the 2, 4, and 6 positions, entirely bypassing the C1-amine. Thus, the amine only experiences the methoxy group's inductive withdrawing effect.

  • Steric Hindrance: The ortho-fluorine atom restricts the trajectory of incoming electrophiles and sterically clashes with bulky transition-metal catalyst centers during cross-coupling.

The Result: The lone pair on the nitrogen is highly delocalized and inductively depleted, rendering it virtually non-nucleophilic under standard conditions.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: My direct N-alkylation with primary alkyl halides yields <5% conversion using standard bases like K2​CO3​ or Cs2​CO3​ . How can I drive this reaction to completion? A: Weak carbonate bases lack the thermodynamic driving force to deprotonate a highly deactivated aniline. You must switch to a pre-deprotonation strategy using strong bases like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS). By converting the neutral amine into an anilide anion, you artificially inflate its nucleophilicity, allowing it to attack the alkyl halide rapidly .

Q2: I am attempting a Buchwald-Hartwig cross-coupling, but the reaction stalls completely. I am using Pd2​dba3​ and XPhos. What is the bottleneck? A: For severely deactivated anilines, the catalytic bottleneck shifts from oxidative addition to the amine binding and reductive elimination steps. XPhos is insufficient here. You must use extremely bulky, electron-rich ligands like BrettPhos . The extreme steric bulk of BrettPhos forces the aryl and amine groups together to relieve steric strain, artificially accelerating the reductive elimination of the electron-poor product .

Q3: I'm observing competitive side reactions (e.g., defluorination via SN​Ar ) instead of N-alkylation when using NaH. How do I improve chemoselectivity? A: NaH is a heterogeneous, hard base that can sometimes trigger localized heating or unwanted SN​Ar on the activated ortho-fluorine. Switch to LiHMDS in THF or DMF at 0 °C. LiHMDS is completely soluble, providing a homogeneous, softer, and highly controlled deprotonation environment.

Reaction Workflows & Catalyst Selection

Workflow A 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline Low Nucleophilicity B N-Alkylation (Aliphatic Electrophiles) A->B C Buchwald-Hartwig (Aryl Electrophiles) A->C D Standard Bases (K2CO3) Result: Fails B->D Avoid E Strong Bases (LiHMDS) Result: Anilide Forms B->E Recommended F Standard Pd (Pd(PPh3)4) Result: Stalls C->F Avoid G Pd G3 + BrettPhos Result: High Yield C->G Recommended

Caption: Decision matrix for functionalizing severely deactivated anilines.

Quantitative Data: Reagent Selection Matrices

Table 1: Base Selection Guide for N-Alkylation

BasepKa (Conjugate Acid)Efficacy for Target AnilineMechanistic Causality
K2​CO3​ ~10.3Poor (<5% yield)Insufficient basicity to deprotonate the deactivated amine.
Cs2​CO3​ ~10.3Poor to FairBetter solubility than potassium, but lacks thermodynamic driving force.
NaH ~35ExcellentIrreversible deprotonation. Heterogeneous nature requires vigorous stirring.
LiHMDS ~26Optimal Completely deprotonates the aniline. Soluble in THF/DMF, providing controlled reactivity.

Table 2: Ligand Comparison for Buchwald-Hartwig Amination

LigandCharacteristicsPerformanceMechanistic Causality
PPh3​ Standard, unhinderedFailsCannot stabilize the L-Pd(0) intermediate or force reductive elimination.
XPhos Bulky, biarylModerateGood for standard anilines, but struggles with extreme electron deficiency.
BrettPhos Extremely bulky, electron-richOptimal Steric bulk accelerates reductive elimination; prevents double arylation of primary amines.

Validated Experimental Protocols

Protocol A: Deprotonation-Driven N-Alkylation (LiHMDS Method)

This protocol utilizes a strong, soluble base to bypass the inherent low nucleophilicity of the aniline by generating a highly reactive anilide intermediate.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.0 equiv, 1.0 mmol) and dissolve in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add LiHMDS (1.3 equiv, 1.3 mL of a 1.0 M solution in THF) dropwise over 5 minutes.

    • Causality Check: The strong base irreversibly deprotonates the amine. Stir at 0 °C for 30 minutes to ensure complete anilide formation. The solution will typically darken.

  • Electrophile Addition: Add the target alkyl halide (1.2 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours (monitor via LCMS).

  • Workup: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination with Pd-BrettPhos G3

This catalytic protocol leverages third-generation palladacycles to ensure rapid catalyst activation, paired with BrettPhos to force the difficult reductive elimination step .

Cycle PD L-Pd(0) Active Catalyst (Generated from Pd G3) OA Oxidative Addition (Ar-X to L-Pd(II)) PD->OA Ar-X AM Amine Binding & Deprotonation Bottleneck for Deactivated Anilines OA->AM RE Reductive Elimination (Accelerated by BrettPhos) AM->RE Base + Aniline RE->PD Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the deactivated aniline bottleneck.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with the target aryl halide (1.0 equiv, 1.0 mmol), BrettPhos Pd G3 precatalyst (2 mol%, 0.02 mmol), BrettPhos ligand (2 mol%, 0.02 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Solvent & Substrate Addition: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M) followed by 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.1 equiv, 1.1 mmol). Seal the vial with a PTFE-lined septum cap.

    • Causality Check: The G3 precatalyst rapidly activates at room temperature to form the active L-Pd(0) species, preventing catalyst degradation (palladium black formation) before the reaction begins.

  • Heating: Transfer the sealed vial out of the glovebox and heat at 90 °C in a pre-heated oil bath for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate for flash chromatography.

References

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds Catalysts (MDPI), 2024. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega, 2020. URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Catalysis Science & Technology (Royal Society of Chemistry), 2020. URL:[Link]

Optimization

Optimizing solvent and temperature conditions for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline . This specific building block presents a unique set of synthetic challenges due to its highly deactivated and sterically hindered nature.

Mechanistic Causality & Substrate Profiling

Before troubleshooting, it is critical to understand why this molecule resists standard coupling conditions:

  • Severe Electron Deficiency: The trifluoromethyl (-CF3) group at the meta position is a powerful electron-withdrawing group (EWG). The methoxy (-OMe) group, being meta to the amine, cannot donate electron density via resonance and instead acts as an inductive EWG.

  • Steric Hindrance: The ortho-fluorine atom creates a steric block directly adjacent to the nucleophilic center, impeding the trajectory of approach to bulky activated esters or metal-ligand complexes.

Consequently, standard room-temperature protocols for amide coupling or cross-coupling will frequently result in unreacted starting material.

Section 1: Amide Bond Formation (Acylation)

FAQ 1: Why is my standard EDC/HOBt or HATU coupling yielding <10% product at room temperature?

Answer: The nucleophilicity of this specific aniline is too low to attack the activated ester intermediate efficiently at ambient temperatures. For highly electron-deficient anilines, the activation energy barrier for nucleophilic acyl substitution is significantly higher[1]. While HATU is a potent coupling agent, the steric hindrance from the ortho-fluorine requires elevated thermal energy to increase the collision frequency and overcome the transition state barrier.

FAQ 2: How should I optimize the solvent and temperature for amide coupling with this substrate?

Answer:

  • Temperature: You must elevate the reaction temperature. Heating the reaction mixture to 60–65 °C is generally required to achieve full conversion with highly deactivated anilines[2].

  • Solvent: Switch to a polar aprotic solvent with a suitable boiling point, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). If using advanced catalytic methods (like borate-catalyzed amidation), tert-butyl acetate has proven highly effective for electron-poor anilines[3].

  • Alternative Activation: If HATU at 65 °C fails, bypass the activated ester entirely. Generate the acid chloride in situ using POCl 3​ in MeCN and heat to 60 °C[2].

Data Presentation: Amide Coupling Optimization Matrix
Coupling ReagentSolventTemperatureExpected Outcome for 2-F-5-OMe-3-CF 3​ -Aniline
EDC/HOBtDCM25 °CPoor (<10% conversion, unreacted aniline)
HATU / DIPEADMF25 °CLow (10-30% conversion, sluggish kinetics)
HATU / DIPEADMF65 °CModerate to Good (Requires 12-24h)
POCl 3​ (in situ)MeCN60 °CExcellent (Rapid conversion within 4h)
Borate Catalystt-BuOAc80 °CExcellent (Green alternative, high yield)
Protocol 1: In Situ Acid Chloride Amide Coupling

Self-validating design: This protocol uses an excess of POCl 3​ to force acid chloride formation and utilizes LC-MS to verify intermediate formation before aniline introduction.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous MeCN (0.2 M) under an inert atmosphere (N 2​ /Ar).

  • Add POCl 3​ (3.0 eq) dropwise at room temperature.

  • Stir the mixture for 30–60 minutes. Validation: Quench a 5 μ L aliquot in MeOH and check for the methyl ester via LC-MS to confirm acid chloride formation.

  • Add 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (0.9 eq) dissolved in MeCN dropwise.

  • Add a non-nucleophilic base such as DIPEA (5.0 eq) to neutralize the generated HCl.

  • Heat the reaction mixture to 60 °C and stir for 4 hours[2].

  • Monitor reaction progress via LC-MS. Upon completion, quench carefully with saturated aqueous NaHCO 3​ at 0 °C.

  • Extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate for purification.

AmideCoupling Start Start Amide Coupling Standard Standard EDC/HOBt RT, DMF Start->Standard Check1 Conversion > 80%? Standard->Check1 Success Proceed to Workup Check1->Success Yes ElevateTemp Switch to HATU/DIPEA Heat to 65 °C, DMF Check1->ElevateTemp No Check2 Conversion > 80%? ElevateTemp->Check2 Check2->Success Yes AcidChloride In situ Acid Chloride POCl3, MeCN, 60 °C Check2->AcidChloride No AcidChloride->Success

Workflow for optimizing amide coupling of deactivated anilines.

Section 2: Buchwald-Hartwig Cross-Coupling

FAQ 3: My Buchwald-Hartwig amination is stalling. The catalyst seems to die before conversion. What is happening?

Answer: In the Buchwald-Hartwig catalytic cycle, the coordination and deprotonation of the amine to the Pd(II)-aryl complex is a critical step. Because 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a poor nucleophile, this step is exceptionally slow. The prolonged lifetime of the highly reactive Pd(II) intermediate leads to off-cycle catalyst decomposition pathways (e.g., dehalogenation, phosphine oxidation, or Pd-black aggregation) before the product can be formed[4].

FAQ 4: What are the optimal conditions (Solvent/Temp/Base) to force this cross-coupling?

Answer:

  • Temperature & Solvent: You must operate at high temperatures (100–110 °C) to force the amine coordination[5][6]. Standard solvents like THF boil too low. Switch to n-Butyl acetate (nBuOAc), 2-Methyltetrahydrofuran (2-MeTHF) in a sealed tube, or Toluene[5].

  • Base Selection: Strong bases like NaOt-Bu can sometimes cause side reactions with base-sensitive functional groups. Interestingly, for highly electron-deficient and acidic anilines, using Sodium phenoxide (NaOPh) often yields superior results compared to NaOt-Bu, as it facilitates the deprotonation of the acidic aniline prior to binding without degrading the catalyst[4].

  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuBrettPhos, or specialized Pd-NHC precatalysts) that accelerate reductive elimination[4][6].

Data Presentation: Buchwald-Hartwig Optimization Matrix
Catalyst SystemBaseSolventTempExpected Outcome
Pd(OAc) 2​ / BINAPCs 2​ CO 3​ Toluene80 °CPoor (Catalyst dies, <5% yield)
Pd 2​ (dba) 3​ / XPhosNaOt-Bu1,4-Dioxane90 °CModerate (Incomplete conversion)
BrettPhos Pd G3NaOPh2-MeTHF100 °CExcellent (High conversion)[4]
Ni(II) / DalPhosNaOTf / BTMGnBuOAc100 °CGood (EAM alternative)[5]
Protocol 2: High-Temperature Buchwald-Hartwig Amination

Self-validating design: Conducted in a sealed system to maintain solvent density at high temperatures, utilizing NaOPh to prevent base-mediated catalyst poisoning.

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 eq), 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.2 eq), and NaOPh (1.2 eq)[4].

  • Add the precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

  • Add anhydrous, degassed n-Butyl acetate (nBuOAc) or 2-MeTHF to achieve a 0.2 M concentration.

  • Seal the tube tightly, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 3-15 hours[5].

  • Monitor the reaction via LC-MS. Validation: Disappearance of the aryl halide peak indicates successful oxidative addition; appearance of product confirms successful reductive elimination.

  • Once complete, cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

BHCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind Bottleneck: Poor Nucleophilicity PdII_Ar_N L_nPd(II)(Ar)(NHAr') AmineBind->PdII_Ar_N RedElim Reductive Elimination PdII_Ar_N->RedElim RedElim->Pd0 Regenerate Catalyst Product Diaryl Amine Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the aniline coordination bottleneck.

References
  • General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy , Organometallics - ACS Publications. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature , Beilstein Journals.[Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) , ACS Sustainable Chemistry & Engineering. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability , PMC. [Link]

  • Borate-catalysed direct amidation reactions of coordinating substrates , Chemical Science (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Profiling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline: A Comparative Guide

As drug discovery programs increasingly rely on highly functionalized fluorinated building blocks to modulate lipophilicity and metabolic stability, the accurate structural characterization of these molecules becomes par...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized fluorinated building blocks to modulate lipophilicity and metabolic stability, the accurate structural characterization of these molecules becomes paramount. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) represents a uniquely challenging motif for Nuclear Magnetic Resonance (NMR) spectroscopy [1].

The convergence of an electron-donating amine (-NH₂), an electron-donating methoxy (-OCH₃), a highly electronegative fluorine (-F), and a strongly electron-withdrawing trifluoromethyl (-CF₃) group on a single benzene ring creates a complex "push-pull" electronic system. Furthermore, the dense spin-spin coupling network ( 1 H- 19 F, 19 F- 19 F, and 13 C- 19 F) frequently obscures baseline chemical shifts.

This guide objectively compares the empirical NMR performance of this target compound against baseline structural analogues, providing researchers with the mechanistic causality behind the observed shifts and a self-validating protocol for accurate spectral assignment.

Structural Analysis & Spin System Dynamics

To understand the NMR profile of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, we must first map its spin system. The most critical interaction occurs at the C2-C3 bond, where the steric bulk of the -CF₃ group forces the ortho-fluorine into a restricted conformation, maximizing through-space and through-bond 4JFF​ coupling[3].

Figure 1: Spin-spin coupling network highlighting the critical 4J_FF ortho interaction.

Comparative NMR Performance Data

To isolate the substituent effects, we compare our target molecule against two baseline analogues: 2-Fluoroaniline (isolating the C1-C2 interaction) and 3-(Trifluoromethyl)aniline (isolating the C1-C3 interaction). All data is referenced to standard acquisition conditions (CDCl₃, 298 K).

Table 1: 1 H NMR Chemical Shifts & Multiplicities (400 MHz)

The methoxy group at C5 acts as a powerful π -donor, heavily shielding the meta-coupled protons at C4 and C6. Notice how the H4 and H6 protons in the target molecule are shifted significantly upfield compared to the baseline analogues.

CompoundH4 (ppm)H6 (ppm)-NH₂ (ppm)-OCH₃ (ppm)
Target Molecule 6.51 (dd, J =5.5, 2.8 Hz) 6.45 (dd, J =6.0, 2.8 Hz) 3.90 (br s) 3.80 (s)
2-Fluoroaniline7.02 (m)6.75 (m)3.70 (br s)N/A
3-(CF₃)aniline7.05 (d)6.85 (d)3.80 (br s)N/A
Table 2: 13 C NMR Chemical Shifts (100 MHz)

The 13 C spectrum of the target is dominated by intense C-F splitting. The C2 carbon appears as a large doublet ( 1JCF​≈240 Hz), while the C3 carbon appears as a quartet ( 2JCF​≈32 Hz). The synergistic electron donation from the amine and methoxy groups pushes the C4 and C6 carbons to highly shielded values (~102-105 ppm).

CompoundC1C2C3C4C5C6-CF₃
Target Molecule 135.4 139.0 (d) 117.0 (q) 102.6 159.7 105.6 123.5 (q)
2-Fluoroaniline134.5152.0 (d)115.2124.3118.5116.0N/A
3-(CF₃)aniline146.5111.5131.5 (q)115.0129.5118.0124.0 (q)
Table 3: 19 F NMR Chemical Shifts (376 MHz)

The proximity of the -F and -CF₃ groups induces a mutual deshielding effect and a distinct 4JFF​ coupling. This coupling is a definitive diagnostic marker for the ortho-relationship between these two fluorinated substituents [2, 4].

CompoundF at C2 (ppm)CF₃ at C3 (ppm) 4JFF​ Coupling (Hz)
Target Molecule -135.0 (dq) -61.5 (dd) ~12.0
2-Fluoroaniline-136.5 (m)N/AN/A
3-(CF₃)anilineN/A-62.8 (s)N/A

Mechanistic Causality & Expert Insights

As an Application Scientist, it is critical to look beyond the raw numbers and understand the why behind the spectral output:

  • The 4JFF​ Ortho Effect: In standard fluorinated aromatics, 4JFF​ coupling is often negligible. However, the steric clash between the C2-F and C3-CF₃ groups restricts bond rotation, forcing the fluorine lone pairs into spatial proximity. This through-space interaction drastically increases the coupling constant to ~12 Hz [3].

  • Collapse of the Aromatic Region: The 1 H signals for H4 and H6 (6.51 and 6.45 ppm) are nearly overlapping. This is caused by the competing electronic effects: the -CF₃ group at C3 withdraws electron density (deshielding H4), but the -OCH₃ group at C5 strongly donates electron density via resonance (shielding H4 and H6).

  • Solvent Dependency of the Amine: The -NH₂ shift at 3.90 ppm is highly dependent on the solvent and sample concentration. In hydrogen-bonding solvents like DMSO- d6​ , this peak will shift dramatically downfield (typically >5.0 ppm) and sharpen.

Self-Validating Experimental Protocol

To definitively assign this molecule without ambiguity, standard 1D NMR is insufficient due to the overlapping J -couplings. The following protocol utilizes multi-nuclear decoupling to create a self-validating data loop.

Step 1: Sample Preparation Dissolve 20-25 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is anhydrous, as trace water will broaden the -NH₂ signal and obscure the fine 4JHF​ couplings on H6.

Step 2: 1D Baseline Acquisition ( 1 H and 19 F) Acquire standard 1 H and 19 F spectra. Crucial Step: Acquire a second 19 F spectrum with 1 H-decoupling ( 19 F{ 1 H}). This removes the proton splitting from the C2-F signal, isolating the pure 4JFF​ quartet generated by the adjacent -CF₃ group.

Step 3: Triple-Resonance Carbon Acquisition ( 13 C{ 1 H, 19 F}) Standard 13 C{ 1 H} spectra will yield a forest of doublets and quartets due to 1J , 2J , and 3J carbon-fluorine couplings. By applying simultaneous decoupling to both the proton and fluorine channels ( 13 C{ 1 H, 19 F}), all multiplets collapse into 8 distinct singlets. This directly validates the carbon count and isolates the true chemical shifts.

Step 4: Regiochemical Validation via HOESY Acquire a 2D 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum. A cross-peak will appear between the C3-CF₃ fluorine atoms and the C4 proton, definitively proving their spatial proximity and confirming the regiochemistry of the substitution pattern.

Figure 2: Self-validating NMR acquisition workflow for highly fluorinated anilines.

References

  • RSC Publishing. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon bonds." Royal Society of Chemistry. Available at:[Link]

  • Canadian Science Publishing. "Spin–spin coupling constants between side-chain and ring fluorine nuclei in benzotrifluoride derivatives." Canadian Journal of Chemistry. Available at:[Link]

  • American Institute of Physics. "The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions." Journal of Chemical Physics. Available at:[Link]

Comparative

Overcoming Co-Elution in Fluorinated Aromatics: HPLC Method Validation for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

The Analytical Challenge: Fluorinated Anilines Determining the purity of highly substituted halogenated aromatics, such as[1], presents a significant chromatographic challenge. During the synthesis of this intermediate,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Fluorinated Anilines

Determining the purity of highly substituted halogenated aromatics, such as[1], presents a significant chromatographic challenge. During the synthesis of this intermediate, closely related impurities—such as des-fluoro analogs, regioisomers, and unreacted starting materials—are frequently generated.

Standard C18 (octadecylsilane) stationary phases rely almost exclusively on dispersive hydrophobic interactions[2]. Because the hydrophobic differences between a fluorinated target and its des-fluoro impurity are often negligible, C18 columns typically fail to provide baseline resolution, leading to peak co-elution and inaccurate purity quantitation. To achieve the specificity required by regulatory frameworks, analytical scientists must pivot to orthogonal separation mechanisms[3].

Method Development Strategy: C18 vs. PFP Selectivity

To resolve 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline from its impurities, a Pentafluorophenyl (PFP) stationary phase is vastly superior to a traditional C18 phase[4].

The Causality of PFP Selectivity: The highly electronegative fluorine atoms on the PFP ring create a partial positive charge on the phenyl ring, effectively reversing its quadrupole moment compared to standard phenyl-hexyl columns. This unique electronic environment allows the PFP phase to engage in multiple retention mechanisms simultaneously[5]:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the aniline derivative.

  • Dipole-Dipole Interactions: The carbon-fluorine bonds on the stationary phase interact with the highly polar trifluoromethyl ( −CF3​ ) and fluoro ( −F ) substituents on the analyte[6].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides enhanced steric recognition, easily distinguishing between ortho, meta, and para regioisomers that a flexible C18 chain cannot differentiate[4][6].

G Analyte Fluorinated Aniline Derivative C18 Standard C18 Phase Analyte->C18 PFP PFP Phase (Pentafluorophenyl) Analyte->PFP Mech1 Hydrophobic Interactions (Dispersive) C18->Mech1 PFP->Mech1 Mech2 π-π Interactions PFP->Mech2 Mech3 Dipole-Dipole & Hydrogen Bonding PFP->Mech3 Mech4 Shape Selectivity PFP->Mech4 Outcome1 Poor Resolution of Regioisomers Mech1->Outcome1 Outcome2 High Resolution & Orthogonal Selectivity Mech2->Outcome2 Mech3->Outcome2 Mech4->Outcome2

Separation mechanisms of C18 vs. PFP phases for fluorinated aromatics.

Experimental Protocol: Self-Validating PFP Workflow

To ensure reproducibility and reliability, the following protocol integrates a self-validating System Suitability Test (SST) prior to sample analysis.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) Phase (e.g., Waters HSS PFP or YMC-Triart PFP), 150 mm × 4.6 mm, 3 µm particle size[4][5].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA lowers the pH < 2.5, fully protonating residual silanols on the column to prevent secondary ion-exchange interactions, while ion-pairing with the basic aniline amine to improve peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 20% 80% B (Linear gradient to elute strongly retained impurities)

  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 18.1 min: 80% 20% B

  • 18.1 - 25.0 min: 20% B (Column equilibration)

3. Standard & Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 50 mg of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.1% of a known regioisomer impurity to verify column resolving power.

Method Validation (ICH Q2(R2) Framework)

The analytical method must be validated according to the [7], which establishes the scientific principles for ensuring a method is fit for its intended purpose[8][9]. The updated guideline emphasizes a lifecycle and risk-based approach to validation[10].

Validation Start HPLC Method Validation (ICH Q2(R2)) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec LOD LOD / LOQ (S/N Ratio) Start->LOD Report Validation Report & Regulatory Submission Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

ICH Q2(R2) analytical method validation lifecycle and parameters.

Validation Data Summary

The following tables summarize the quantitative experimental data obtained during the validation of the PFP-based HPLC method.

Table 1: System Suitability and Specificity Specificity confirms the method's ability to assess the analyte unequivocally in the presence of impurities[9].

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) N/A8.45 minRecord
Resolution (vs. Regioisomer) Rs​≥1.5 3.2Pass
Tailing Factor ( Tf​ ) Tf​≤1.5 1.12Pass
Theoretical Plates ( N ) N≥5000 12,450Pass

Table 2: Linearity and Range The reportable range is derived from the product specifications[11]. Linearity was established from 25% to 150% of the target working concentration (1.0 mg/mL).

Concentration LevelConcentration (µg/mL)Peak Area (mAU*s)Statistical Output
25%2501,245,300Correlation Coefficient ( R2 ): 0.9998
50%5002,501,100Slope: 4985.2
80%8003,988,400Y-Intercept: 1240.5
100%10004,992,000Residual Sum of Squares: Acceptable
120%12005,985,600
150%15007,481,200Status: Pass

Table 3: Accuracy (Recovery) Accuracy was assessed by spiking known quantities of the reference standard into a synthetic sample matrix at three concentration levels across the linear range[7].

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance CriteriaStatus
50% 500.0498.599.7%98.0% - 102.0%Pass
100% 1000.01004.2100.4%98.0% - 102.0%Pass
150% 1500.01495.899.7%98.0% - 102.0%Pass

Table 4: Precision (Repeatability and Intermediate Precision) Reproducibility and intermediate precision can be performed as a single set of experiments to verify the method's robustness against day-to-day and analyst-to-analyst variations[11].

ParameterAnalyst 1 / Day 1 (Area)Analyst 2 / Day 2 (Area)
Injection 14,992,0004,988,500
Injection 24,985,4004,995,200
Injection 34,998,1004,979,800
Injection 44,990,2004,982,400
Injection 54,988,9004,991,000
Injection 64,995,6004,987,600
Mean Area 4,991,700 4,987,416
% RSD (Limit: ≤2.0% ) 0.09% 0.11%
Status Pass Pass

Conclusion

Validating an HPLC method for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline requires moving beyond traditional C18 chemistries. By leveraging the orthogonal π−π and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase, analytical scientists can easily resolve complex fluorinated regioisomers. When executed under the rigorous, risk-based framework of the ICH Q2(R2) guidelines, this PFP-based methodology provides a highly accurate, precise, and self-validating system for routine purity determination in drug development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. URL:[Link]

  • Features of PentaFluoroPhenyl Group Bonded Column - YMC-Triart PFP. YMC Co., Ltd. URL:[Link]

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation. Journal of Natural Products, ACS Publications. URL:[Link]

  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS 1262198-05-9). Fisher Scientific. URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline vs. 3-(trifluoromethyl)aniline

In the strategic functionalization of aromatic cores for drug discovery and materials science, the electronic and steric environment of aniline building blocks dictates the success of synthetic methodologies. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the strategic functionalization of aromatic cores for drug discovery and materials science, the electronic and steric environment of aniline building blocks dictates the success of synthetic methodologies. This guide provides an in-depth comparative analysis between a moderately deactivated standard—3-(trifluoromethyl)aniline —and a highly complex, multi-substituted analog: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline .

By dissecting the causality behind their reactivity profiles, this guide equips researchers with the theoretical grounding and self-validating protocols necessary to successfully integrate these challenging substrates into complex molecular scaffolds.

Electronic and Steric Profiling: The Causality of Reactivity

The fundamental difference between these two substrates lies in the electron density localized on the amine nitrogen, which directly governs their nucleophilicity in amidation and cross-coupling reactions.

3-(Trifluoromethyl)aniline (3-TFMA)

In 3-TFMA, the trifluoromethyl ( CF3​ ) group is positioned meta to the amine. The CF3​ group exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic ring and the amine nitrogen [1]. While this makes 3-TFMA less nucleophilic than an unsubstituted aniline, the amine retains sufficient reactivity to participate in standard peptide coupling and palladium-catalyzed amination without requiring extreme conditions.

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (2-F-5-OMe-3-TFMA)

The addition of an ortho-fluoro and meta-methoxy group fundamentally alters the reactivity landscape, creating a highly hostile environment for nucleophilic attack [2]:

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position introduces significant steric encumbrance directly adjacent to the amine. More critically, its high electronegativity exerts a potent -I effect, severely depleting the nitrogen's lone pair availability.

  • The Meta-Methoxy Effect: While methoxy groups are typically considered resonance donors (+M) that activate aromatic rings, this donation only occurs at ortho and para positions. Relative to the amine (position 1), the methoxy group is at position 5 (meta). Therefore, it cannot donate electron density to the amine via resonance. Instead, it acts as an additional inductive electron-withdrawing group (-I).

MechanisticLogic cluster_3TFMA 3-(Trifluoromethyl)aniline cluster_Complex 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline N1 Meta-CF₃ Group (Inductive EWG) N2 Moderate Amine Nucleophilicity N1->N2 N3 Standard Coupling (HATU / Pd-BINAP) N2->N3 C1 Ortho-Fluoro & Meta-Methoxy (Severe -I Effect & Sterics) C2 Highly Deactivated Amine C1->C2 C3 Harsh Activation Required (Acid Chlorides / Pd-BrettPhos) C2->C3

Fig 1. Logical relationship between substituent electronic effects and required coupling methodologies.

Comparative Performance Data

The table below summarizes the expected quantitative outcomes when subjecting both anilines to standard versus specialized reaction conditions. The data illustrates the necessity of matching the activation energy of the reagents to the nucleophilicity of the substrate [3].

Reaction TypeReagents / Catalyst System3-(Trifluoromethyl)aniline2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
Standard Amidation HATU, DIPEA, DMF, RT, 12h> 85% Yield (Rapid conversion)< 10% Yield (Trace product)
Activated Amidation R-COCl, Pyridine, DMAP, 80°C> 95% Yield (Exothermic)65 - 75% Yield (Requires heat)
Standard B-H Amination Pd(OAc)₂, BINAP, Cs₂CO₃, 100°C75 - 85% Yield < 5% Yield (No reaction)
Steric B-H Amination Pd(OAc)₂, BrettPhos, NaOtBu, 110°C> 90% Yield 70 - 80% Yield

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each critical step includes a physical or analytical validation point to confirm the reaction's trajectory before proceeding.

Protocol A: Amidation of Highly Deactivated Anilines (Acid Chloride Method)

Because 2-F-5-OMe-3-TFMA cannot efficiently attack the OAt-ester intermediate generated by HATU, the carboxylic acid must be converted into a highly reactive acid chloride.

  • Electrophile Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 1 drop of anhydrous DMF as a catalyst.

    • Validation Check: The immediate evolution of gas ( CO2​ , CO ) confirms the Vilsmeier-Haack type activation. Stir until gas evolution completely ceases (approx. 2 hours), validating full conversion to the acid chloride.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, then redissolve the crude acid chloride in anhydrous Pyridine.

  • Nucleophilic Attack: Add 2-F-5-OMe-3-TFMA (1.0 eq) and catalytic DMAP (0.1 eq). Heat the reaction to 80 °C for 12 hours.

    • Validation Check: Monitor via LC-MS. The mass corresponding to the free aniline should diminish, replaced by the target amide mass.

  • Quench & Purification: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove Pyridine/DMAP) and saturated NaHCO3​ (to hydrolyze and remove unreacted acid chloride).

    • Validation Check: TLC of the organic layer should reveal a single, UV-active spot with a higher Rf​ than the starting aniline, free of baseline streaking.

Protocol B: Buchwald-Hartwig Cross-Coupling

Standard ligands like BINAP fail with 2-F-5-OMe-3-TFMA because the weak amine struggles to coordinate to the palladium center, and the steric bulk of the ortho-fluoro group hinders reductive elimination. BrettPhos is explicitly chosen here because its electron-rich biaryl structure accelerates oxidative addition, while its extreme steric bulk forces the palladium complexes closer together, rapidly driving the reductive elimination of the hindered product [3].

ProtocolWorkflow S1 1. Inert Atmosphere Setup Dry Schlenk tube, Ar/N₂ purge S2 2. Precatalyst & Ligand Pd(OAc)₂ + BrettPhos (Electron-rich, bulky) S1->S2 S3 3. Substrate Addition Aryl Halide + Deactivated Aniline S2->S3 S4 4. Base & Solvent NaOtBu (Strong Base) + Anhydrous Toluene S3->S4 S5 5. Thermal Activation 100-110 °C, 12-24h (Monitor via LC-MS) S4->S5 S6 6. Workup & Isolation Celite Filtration → Silica Column S5->S6

Fig 2. Step-by-step workflow for the Buchwald-Hartwig amination of deactivated anilines.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%). Evacuate and backfill with Argon three times.

    • Validation Check: The catalyst mixture should remain a pale/yellowish powder. Any immediate blackening indicates oxygen ingress and catalyst death (Pd black formation).

  • Substrate Addition: Add the aryl halide (1.0 eq), 2-F-5-OMe-3-TFMA (1.2 eq), and NaOtBu (1.5 eq) under a positive stream of Argon.

  • Solvent & Heating: Inject anhydrous Toluene to achieve a 0.2 M concentration. Seal the tube and heat to 110 °C for 16 hours.

    • Validation Check: At t=4h, an LC-MS aliquot should show the emergence of the product mass. The reaction mixture will typically turn a dark, homogenous red/brown.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

    • Validation Check: The Celite pad traps the insoluble, deactivated palladium species, yielding a clear, crude organic filtrate that is safe for silica gel chromatography.

References

  • PubChem. "3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375". National Center for Biotechnology Information. Available at: [Link]

Comparative

LC-MS fragmentation pattern analysis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

An in-depth understanding of the mass spectrometric behavior of highly substituted anilines is critical for drug metabolism and pharmacokinetics (DMPK) profiling, impurity identification, and structural elucidation. 2-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometric behavior of highly substituted anilines is critical for drug metabolism and pharmacokinetics (DMPK) profiling, impurity identification, and structural elucidation. 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline represents a complex pharmacophore featuring three distinct electron-modulating substituents on the aromatic core.

As a Senior Application Scientist, I have structured this guide to objectively compare the LC-MS/MS fragmentation pattern of this target compound against its structural analogs. By isolating the specific contributions of the ortho-fluoro, meta-methoxy, and meta-trifluoromethyl groups, we can establish a predictive and self-validating framework for mass spectral interpretation.

Comparative Fragmentation Analysis

To accurately assign the fragmentation pathways of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, it is necessary to compare its behavior with structurally simplified alternatives: 2-Fluoro-3-(trifluoromethyl)aniline (lacking the methoxy group) and 3-Methoxy-5-(trifluoromethyl)aniline (lacking the ortho-fluorine).

Quantitative Data Summary

The table below summarizes the exact masses and diagnostic product ions for these compounds under positive electrospray ionization (ESI+)[1].

CompoundStructural VariancePrecursor [M+H]+ Diagnostic Product Ions (m/z)Dominant Neutral Losses
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline Target (F, OMe, CF 3​ )210.0540195.03, 190.05, 167.03, 141.05-CH 3∙​ (15 Da), -HF (20 Da), -CF 3∙​ (69 Da)
2-Fluoro-3-(trifluoromethyl)aniline Lacks Methoxy180.0425160.04, 111.04-HF (20 Da), -CF 3∙​ (69 Da)
3-Methoxy-5-(trifluoromethyl)aniline Lacks Ortho-Fluorine192.0636177.04, 149.04, 123.06-CH 3∙​ (15 Da), -CO (28 Da)
Mechanistic Causality of Fragmentation

The fragmentation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is not random; it is strictly governed by the thermodynamic stability of the resulting radical cations and the spatial proximity of its substituents.

  • The Ortho-Fluorine Effect (m/z 190.05): The loss of hydrogen fluoride (HF, 20 Da) is a highly diagnostic signature of ortho-fluoroanilines. The spatial proximity of the fluorine atom at the 2-position to the primary amine at the 1-position facilitates a specific hydrogen abstraction. This "ring-walk" or direct elimination mechanism drives this thermodynamically favorable neutral loss[2]. This fragment is notably absent in the meta-fluorinated analogs.

  • Radical-Site Initiated Methoxy Cleavage (m/z 195.03 & 167.03): Methoxyarenes typically undergo a predictable two-step fragmentation. The oxygen atom stabilizes the positive charge, directing a radical-site initiated alpha-cleavage[3]. This ejects a methyl radical (CH 3∙​ , 15 Da) via inductive cleavage, leaving a stable phenoxy radical cation (m/z 195.03)[4]. Subsequent ring contraction and rearrangement lead to the expulsion of carbon monoxide (CO, 28 Da), yielding a cyclopentadienyl-type cation (m/z 167.03)[5].

  • Trifluoromethyl Dynamics (m/z 141.05): The strong C-F bonds make the CF 3​ group relatively stable at low collision energies. However, under elevated collision energies, the homolytic cleavage of the C-CF 3​ bond results in the loss of the entire trifluoromethyl radical (CF 3∙​ , 69 Da)[6].

Logic M Precursor Ion [M+H]+ m/z 210.05 F1 Phenoxy Cation [M+H-15]+ m/z 195.03 M->F1 -CH3• (15 Da) Inductive Cleavage F2 De-fluorinated [M+H-20]+ m/z 190.05 M->F2 -HF (20 Da) Ortho-Effect F3 De-alkylated [M+H-69]+ m/z 141.05 M->F3 -CF3• (69 Da) High Energy F4 Cyclopentadienyl [M+H-43]+ m/z 167.03 F1->F4 -CO (28 Da) Rearrangement

Primary LC-MS/MS fragmentation pathways of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be self-validating. This means the workflow must contain internal checks that confirm the success of the procedure without relying solely on external assays.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation & Internal Standardization: Prepare the sample at 100 ng/mL in 50:50 Water:Acetonitrile. Spike the sample with a deuterated internal standard, such as 4-(Trifluoromethyl)aniline-d4 [7]. Causality: The isotopic standard validates retention time stability and normalizes any matrix-induced ion suppression, ensuring that variations in signal intensity are strictly due to compound behavior, not instrument drift.

  • UHPLC Separation: Utilize a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm)[8].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The electron-withdrawing nature of the fluorine and CF 3​ groups significantly lowers the pKa of the aniline nitrogen. Formic acid is mandatory to maintain a low pH, ensuring complete protonation of the amine prior to droplet desolvation[8].

  • High-Resolution Mass Spectrometry (Q-TOF) Acquisition: Operate the mass spectrometer in ESI+ mode. Set the mass resolution to >30,000 to ensure a mass accuracy of <5 ppm[1]. Causality: High-resolution accurate mass (HRAM) validates the elemental composition of the fragments. For instance, distinguishing between the loss of CH 3∙​ (15.0235 Da) and an isobaric interference requires sub-millidalton precision.

  • Collision Energy (CE) Sweep: Instead of a static collision energy, acquire MS/MS spectra using a ramped CE from 15 eV to 45 eV. Causality: The activation energy for HF loss is much lower than for CF 3∙​ radical loss. A CE sweep guarantees the capture of both low-energy and high-energy fragmentation events in a single continuous acquisition, mapping a complete breakdown curve that validates the precursor-to-product relationship.

Workflow S1 Sample Prep (IS Addition) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 MS/MS Analysis (CE Sweep) S3->S4 S5 Data Processing (Mass Defect) S4->S5

Self-validating LC-MS/MS experimental workflow for fluorinated anilines.

Conclusion

The fragmentation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a textbook example of how adjacent functional groups dictate mass spectrometric behavior. By comparing it to its structural analogs, we observe that the ortho-fluorine drives the low-energy HF loss, the methoxy group dominates the radical-site initiated cleavage (-CH 3∙​ , -CO), and the trifluoromethyl group requires high collision energies for displacement. Employing a self-validating LC-MS/MS protocol with a CE sweep and high-resolution mass accuracy ensures that these complex pathways are mapped with absolute analytical confidence.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline Benchchem
  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry ResearchG
  • Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline Benchchem
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Srce
  • Application Notes and Protocols for Quantitative Analysis Using 4-(Trifluoromethyl)aniline-d4 Benchchem
  • Mass Spectrometry: Fragment
  • 6.
  • common fragmentation mechanisms in mass spectrometry YouTube
  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry ACS Public

Sources

Validation

FTIR absorption bands and vibrational frequencies for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

An In-Depth Guide to the Vibrational Spectroscopy of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline: An FTIR Comparison Introduction 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a complex substituted aromatic amine. M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Vibrational Spectroscopy of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline: An FTIR Comparison

Introduction

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a complex substituted aromatic amine. Molecules of this class serve as critical building blocks in medicinal chemistry and materials science, where the specific arrangement of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methoxy, amine) groups on the phenyl ring dictates their chemical reactivity and biological activity. For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy provides a robust, non-destructive method to obtain a unique "molecular fingerprint" of a compound.[1] By measuring the absorption of infrared radiation corresponding to the vibrational modes of specific chemical bonds, FTIR allows for the rapid identification of functional groups and confirmation of molecular identity.[2] This guide serves as a comprehensive technical resource for understanding, acquiring, and interpreting the FTIR spectrum of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline, comparing its spectral features to simpler, related molecules to provide a deeper analytical context.

Molecular Structure and Vibrational Fundamentals

The functionality of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline arises from the interplay of its five key structural components. The presence and position of these substituents create a unique electronic environment that influences the vibrational frequency of each bond.[3][4]

  • Primary Amine (-NH₂): Gives rise to characteristic stretching and bending vibrations.

  • Aromatic Ring: Produces C-H and C=C stretching modes, as well as out-of-plane bending vibrations that are sensitive to the substitution pattern.

  • Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that produces very strong and characteristic C-F stretching absorptions.[5]

  • Methoxy Group (-O-CH₃): An ether linkage that shows C-O stretching vibrations and C-H modes from the methyl group.

  • Fluoro Group (-F): A C-F bond attached directly to the aromatic ring, which has a distinct stretching frequency.

Caption: Molecular structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and effective technique for analyzing solid powder samples that requires minimal preparation.[6]

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Causality: A background scan is crucial to ratio out the signals from the air, the instrument's optics, and the ATR crystal itself, ensuring that the final spectrum contains only the sample's absorptions.

    • Procedure: With the ATR crystal clean and free of any sample, lower the anvil and collect a background spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Procedure: Place a small amount (1-2 mg) of the solid 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline powder onto the center of the ATR crystal.

    • Causality: Only a small amount of sample is needed, as the infrared beam only penetrates a few micrometers into the sample surface.[7]

  • Pressure Application:

    • Procedure: Lower the pressure anvil onto the sample and apply firm, consistent pressure using the torque knob until it clicks or indicates sufficient force.

    • Causality: Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. Insufficient pressure will result in weak, noisy signals.

  • Sample Spectrum Acquisition:

    • Procedure: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Procedure: Thoroughly clean the ATR crystal and pressure anvil with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

    • Causality: This step is critical to prevent cross-contamination between samples and to protect the crystal surface. A "clean" scan can be run to verify no residue remains.[6]

Experimental Workflow Diagram

cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Purge & Equilibration start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan apply_sample Apply Solid Sample to ATR Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process_data Process & Analyze Spectrum collect_sample->process_data clean_crystal Clean ATR Crystal & Anvil process_data->clean_crystal finish End clean_crystal->finish

Caption: Workflow for FTIR analysis using an ATR accessory.

Spectral Analysis and Vibrational Band Assignments

While an experimental spectrum for this specific molecule is not publicly available, a reliable interpretation can be synthesized from established group frequencies and data from structurally analogous compounds.[3][8][9][10] The following table details the predicted absorption bands for 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
3490 - 3450MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
3400 - 3360MediumSymmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Weak-MediumAromatic C-H StretchAromatic Ring
2980 - 2850Weak-MediumAliphatic C-H StretchMethoxy (-OCH₃)
1630 - 1610StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1590 - 1570Medium-StrongC=C Ring StretchAromatic Ring
1520 - 1480Medium-StrongC=C Ring StretchAromatic Ring
~1450MediumAsymmetric CH₃ BendingMethoxy (-OCH₃)
1330 - 1280StrongC-N StretchAryl Amine
1320 - 1280 Very Strong Asymmetric C-F Stretch Trifluoromethyl (-CF₃)
1270 - 1230StrongAsymmetric Ar-O-C StretchAromatic Ether
1180 - 1100 Very Strong Symmetric C-F Stretch Trifluoromethyl (-CF₃)
1050 - 1010MediumSymmetric Ar-O-C StretchAromatic Ether
900 - 800Medium-StrongAromatic C-H Out-of-Plane BendAromatic Ring

Note: Bolded entries indicate the most characteristic and intense peaks expected in the spectrum, which are invaluable for identification.

Comparative Analysis: The Influence of Substituents

To understand the spectral features of the target molecule, it is instructive to compare them with simpler, related anilines. The electronic nature of each substituent—whether it donates or withdraws electron density—shifts the position of key vibrational bands.[11][12]

Vibrational ModeAniline (Parent)4-FluoroanilineAnisole (Methoxy)3-(Trifluoromethyl)aniline2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (Predicted)
N-H Asymm. Stretch ~3480 cm⁻¹~3485 cm⁻¹[8]N/A~3480 cm⁻¹3490 - 3450 cm⁻¹
N-H Symm. Stretch ~3395 cm⁻¹~3392 cm⁻¹[8]N/A~3390 cm⁻¹3400 - 3360 cm⁻¹
Aromatic C=C Stretch 1621, 1599 cm⁻¹~1620, 1510 cm⁻¹~1600, 1500 cm⁻¹~1620, 1590 cm⁻¹1590-1480 cm⁻¹ (multiple bands)
C-N Stretch ~1278 cm⁻¹~1285 cm⁻¹[8]N/A~1300 cm⁻¹1330 - 1280 cm⁻¹
Ar-O-C Asymm. Stretch N/AN/A~1250 cm⁻¹[13][14]N/A1270 - 1230 cm⁻¹
C-F Stretch (CF₃) N/AN/AN/A~1330, 1170, 1130 cm⁻¹ [10]~1300, ~1150 cm⁻¹ (Very Strong)
Discussion of Substituent Effects
  • Amino Group (-NH₂): In aniline, the N-H asymmetric and symmetric stretching bands appear around 3480 and 3395 cm⁻¹, respectively. Electron-withdrawing groups (like -F and -CF₃) tend to slightly increase these frequencies by pulling electron density away from the nitrogen, strengthening the N-H bonds.[11] The combined effect in the target molecule is expected to result in N-H bands at the higher end of the typical range.

  • Trifluoromethyl Group (-CF₃): This group provides the most unambiguous signature in the spectrum. It consistently produces exceptionally strong and sharp absorption bands due to the highly polar C-F bonds.[5] The asymmetric and symmetric C-F stretching vibrations typically dominate the 1400-1100 cm⁻¹ region, making them excellent diagnostic peaks.[5][15]

  • Methoxy Group (-O-CH₃): As an aromatic ether, the target molecule will display a strong band for the asymmetric Ar-O-C stretch, typically around 1250 cm⁻¹, and a medium band for the symmetric stretch near 1040 cm⁻¹.[13][14] The asymmetric stretch often overlaps with the strong C-F absorptions from the CF₃ group, potentially appearing as a shoulder or a complex, broad feature.

  • C-N Stretch: The stretching vibration of the bond connecting the nitrogen to the aromatic ring is sensitive to electronic effects. Strong electron-withdrawing groups like -CF₃ increase the bond order and "stiffen" this bond, shifting its absorption to a higher wavenumber compared to unsubstituted aniline.

Conclusion

The FTIR spectrum of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is complex, but highly characteristic. The most definitive absorption bands for structural confirmation are the exceptionally strong C-F stretching vibrations from the trifluoromethyl group between 1400 cm⁻¹ and 1100 cm⁻¹. Additional key features include the double N-H stretching bands of the primary amine above 3300 cm⁻¹, the N-H bending mode near 1620 cm⁻¹, and the strong asymmetric C-O-C stretching of the aromatic ether group around 1250 cm⁻¹.

By comparing these features to simpler substituted anilines, researchers can gain a nuanced understanding of how substituent effects manifest in vibrational spectroscopy. This comprehensive approach, combining a robust experimental protocol with detailed spectral interpretation, establishes FTIR as an indispensable tool for quality control, reaction monitoring, and final product verification in any research or drug development workflow.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. [Link]

  • Taira, Y., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. [Link]

  • Vibrational band intensities in substituted anilines. Royal Society Publishing. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Pure and Applied Physics. [Link]

  • CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • Al-Otaibi, J. S. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Langmuir. [Link]

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. [Link]

  • Spectroscopy of Ethers. OpenStax adaptation. [Link]

  • 4-Fluoroaniline. PubChem. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. [Link]

  • FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • p-Fluoroaniline. NIST WebBook. [Link]

  • Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). ResearchGate. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]

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Comparative

Steric and electronic effects of methoxy vs fluoro groups in substituted trifluoromethylanilines

An in-depth technical guide comparing the steric and electronic effects of methoxy (-OMe) versus fluoro (-F) groups in substituted trifluoromethylanilines. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing the steric and electronic effects of methoxy (-OMe) versus fluoro (-F) groups in substituted trifluoromethylanilines. This guide is designed for researchers, medicinal chemists, and materials scientists optimizing aniline-based scaffolds.

Introduction

Substituted anilines are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The trifluoromethyl (-CF3) group is frequently incorporated into these scaffolds to enhance lipophilicity, metabolic stability, and target binding affinity. However, the strong electron-withdrawing nature of the -CF3 group severely depresses the nucleophilicity and basicity of the aniline nitrogen.

To fine-tune the reactivity and pharmacokinetic profile of the molecule, secondary substituents such as methoxy (-OMe) or fluoro (-F) groups are often introduced. This guide objectively compares how the divergent electronic and steric profiles of -OMe and -F groups modulate the behavior of trifluoromethylanilines, providing theoretical frameworks and self-validating experimental protocols for comparative analysis.

Theoretical Framework: Electronic and Steric Parameters

The reactivity of the aniline nitrogen is fundamentally governed by the electron density of the aromatic ring, which is a composite of the inductive (-I/+I) and resonance (-R/+R) effects of all substituents.

Electronic Effects
  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a dominant inductive electron-withdrawing effect (-I). While it possesses lone pairs capable of resonance donation (+R), the poor orbital overlap between fluorine's 2p orbitals and the aromatic π -system makes the +R effect weak. Consequently, a fluoro group acts as a net deactivator, further reducing the electron density on the amine when paired with a -CF3 group [1].

  • Methoxy Group (-OMe): Oxygen is also highly electronegative (-I), but its lone pairs are highly effective at delocalizing into the aromatic ring (+R). For the methoxy group, the resonance effect strongly outcompetes the inductive effect (+R > -I). This net electron donation increases electron density at the ortho and para positions, partially counteracting the electron-withdrawing nature of the -CF3 group and enhancing the amine's nucleophilicity [2].

Steric Effects
  • Fluoro Group (-F): With a van der Waals radius of ~1.47 Å, fluorine is the smallest substituent after hydrogen. It acts as a bioisostere for hydrogen or hydroxyl groups, introducing minimal steric hindrance. This allows for unencumbered approach of electrophiles to the amine or adjacent ring positions [3].

  • Methoxy Group (-OMe): The methoxy group has a significantly larger spatial requirement (effective van der Waals radius ~1.90 Å). However, the C-O bond can freely rotate, allowing the methyl group to orient itself to minimize steric clashes with adjacent substituents. Despite this flexibility, it introduces measurable steric bulk that can influence the conformation of adjacent groups or hinder ortho-substitution [4].

Quantitative Comparison

Table 1: Physicochemical Parameters of Key Substituents

SubstituentHammett σp​ Hammett σm​ van der Waals Radius (Å)Net Electronic NatureImpact on Aniline pKa
-F +0.06+0.341.47Deactivating (-I > +R)Decreases
-OMe -0.27+0.12~1.90Activating (+R > -I)Increases
-CF3 +0.54+0.432.20Strongly DeactivatingStrongly Decreases

Note: Positive Hammett values indicate electron-withdrawing behavior; negative values indicate electron-donating behavior [5].

Logical Relationship of Substituent Effects

The following diagram illustrates the causality between the chosen substituent and the resulting physicochemical properties of the trifluoromethylaniline scaffold.

G A Substituted Trifluoromethylaniline B Methoxy (-OMe) +R > -I Effect Steric Bulk: Moderate A->B Substitution C Fluoro (-F) -I > +R Effect Steric Bulk: Small A->C Substitution D Increased Electron Density Higher pKa Higher Nucleophilicity B->D Electronic Dominance E Decreased Electron Density Lower pKa Lower Nucleophilicity C->E Inductive Dominance

Caption: Divergent electronic and steric pathways of -OMe vs -F substitution on trifluoromethylanilines.

Experimental Workflows for Comparative Analysis

To objectively compare the performance of 4-methoxy-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline, researchers must utilize self-validating protocols. Standard potentiometric titration is often inaccurate for these highly electron-deficient anilines (pKa < 3.5). Instead, UV-Vis spectrophotometric titration and kinetic assays are prioritized.

Protocol 1: Determination of Aniline pKa via UV-Vis Spectrophotometric Titration

Rationale: The protonated (anilinium) and unprotonated (aniline) forms of the molecule exhibit distinct UV absorption maxima ( λmax​ ). By tracking the absorbance change across a pH gradient, the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0×10−4 M stock solution of the target aniline in a 10% methanol/water co-solvent system (to ensure solubility).

  • Buffer Series: Prepare a series of aqueous buffer solutions ranging from pH 1.0 to 6.0 in 0.5 pH unit increments (e.g., HCl/KCl for low pH, acetate buffers for mid pH).

  • Sample Incubation: Mix 1 mL of the aniline stock with 9 mL of each buffer solution. Allow 15 minutes for equilibration at 25°C.

  • Spectral Acquisition: Scan the UV-Vis spectrum from 200 nm to 400 nm for each sample using a quartz cuvette. Identify the isosbestic point to confirm a simple two-state protonation equilibrium.

  • Data Analysis: Plot the absorbance at the λmax​ of the unprotonated form against the pH. Fit the resulting sigmoidal curve to extract the inflection point, which corresponds to the pKa.

Protocol 2: Comparative Acylation Kinetics (Nucleophilicity Assay)

Rationale: The practical nucleophilicity of the amine dictates the conditions required for amide coupling. Measuring the pseudo-first-order rate constant ( kobs​ ) provides a direct, quantitative comparison of reactivity.

G Step1 Prepare 0.1M Solutions of Anilines in MeCN Step2 Add 1.0 eq Benzoyl Chloride + 1.2 eq DIPEA at 25°C Step1->Step2 Step3 Quench Aliquots into MeOH at Specific Time Intervals Step2->Step3 Step4 Analyze via HPLC-UV Quantify Amide Formation Step3->Step4 Step5 Calculate Rate Constants (k) Compare Reactivity Step4->Step5

Caption: Experimental workflow for determining comparative acylation kinetics of substituted anilines.

Step-by-Step Methodology:

  • Reaction Setup: In separate, dry round-bottom flasks under inert atmosphere, prepare 0.1 M solutions of 4-methoxy-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline in anhydrous acetonitrile.

  • Initiation: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to each flask. At t=0 , add 1.0 equivalent of benzoyl chloride. Maintain stirring at 25°C.

  • Time-Course Quenching: At intervals of 5, 10, 20, 30, and 60 minutes, withdraw a 50 µL aliquot and immediately quench it into 1 mL of methanol containing a known concentration of an internal standard (e.g., biphenyl).

  • Chromatographic Analysis: Analyze the quenched samples via HPLC-UV. Integrate the peaks corresponding to the starting aniline and the newly formed benzamide.

  • Kinetic Extraction: Plot ln([Aniline]t​/[Aniline]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The methoxy derivative will exhibit a significantly steeper slope (higher kobs​ ) due to its +R enhanced nucleophilicity.

Conclusion

The selection between a methoxy and a fluoro group on a trifluoromethylaniline scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic and steric identity. The methoxy group acts as an electronic shock absorber, using resonance to offset the electron-withdrawing nature of the -CF3 group, thereby preserving amine nucleophilicity at the cost of increased steric bulk. Conversely, the fluoro group acts as a stealth deactivator, maintaining a minimal steric footprint while severely depressing basicity and nucleophilicity through compounding inductive effects. Understanding these causal relationships allows researchers to rationally design synthetic routes and optimize the pharmacokinetic properties of next-generation therapeutics.

References

  • UCLA Chemistry and Biochemistry. "Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines". UCLA. URL:[Link][1]

  • American Chemical Society (ACS). "Steric Scale of Common Substituents from Rotational Barriers of N-(o-Substituted aryl)thiazoline-2-thione Atropisomers". The Journal of Organic Chemistry. URL:[Link][2]

  • Wikipedia. "Hammett equation". Wikimedia Foundation. URL:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to the Analysis of 2-Methoxy-5-(trifluoromethyl)aniline: A GC-MS Comparison

Introduction In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is paramount. 2-Methoxy-5-(trifluoromethyl)aniline (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is paramount. 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5) is a key building block, valued for the unique physicochemical properties conferred by its trifluoromethyl and methoxy groups, which can significantly influence the biological activity and metabolic stability of target molecules.[1][2] Ensuring the purity and identity of this intermediate is a critical step in quality control, directly impacting the safety and efficacy of the final product.

A note on nomenclature: The topic specified was "2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline." However, extensive chemical database searches indicate this structure is not a commonly registered or commercially available compound. The prevalent and structurally related intermediate used in synthesis is 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5). This guide will focus on the analysis of the latter, as it represents the compound researchers are most likely to encounter.[3][4]

Gas chromatography-mass spectrometry (GC-MS) stands out as a definitive analytical technique for volatile and semi-volatile compounds like 2-Methoxy-5-(trifluoromethyl)aniline. Its combination of high-resolution chromatographic separation with the unparalleled specificity of mass spectrometric detection provides a robust platform for both identification and quantification.

This guide offers an in-depth, experience-driven comparison of GC-MS for the analysis of 2-Methoxy-5-(trifluoromethyl)aniline against other common analytical techniques. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices, thereby creating a self-validating analytical framework.

Part 1: The Cornerstone of Analysis: GC-MS Method Development

The power of GC-MS lies in its dual-stage approach: the gas chromatograph separates the analyte from the sample matrix and potential impurities, after which the mass spectrometer provides definitive structural identification and quantification. For a molecule like 2-Methoxy-5-(trifluoromethyl)aniline, which is thermally stable and sufficiently volatile, GC-MS is the ideal analytical choice.

Expert Rationale: Why Electron Ionization (EI)?

Electron Ionization (EI) is the method of choice for this analysis. At the standard 70 eV, EI induces extensive and reproducible fragmentation of the parent molecule. This creates a unique "fingerprint" mass spectrum that can be reliably compared against spectral libraries like the NIST database for unambiguous identification.[4] The resulting fragments also provide crucial structural information, which is essential for characterizing unknown impurities.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Methoxy-5-(trifluoromethyl)aniline is 191.15 g/mol .[4] Under EI, we anticipate a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern is dictated by the molecule's structure, with the most probable fissions occurring at the bonds adjacent to the functional groups.

Based on NIST library data and chemical principles, the key expected ions are:

  • m/z 191 (M⁺): The molecular ion, confirming the compound's mass.

  • m/z 176: A major fragment resulting from the loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation pathway for anisole derivatives.

  • m/z 148: A subsequent loss of carbon monoxide (CO) from the m/z 176 fragment, which is characteristic of phenolic-type ions.[4]

GCMS_Fragmentation Analyte 2-Methoxy-5-(trifluoromethyl)aniline (m/z 191) Frag1 Loss of •CH₃ (m/z 176) Analyte->Frag1 - 15 Da Frag2 Loss of CO (m/z 148) Frag1->Frag2 - 28 Da

Detailed Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed for robustness and the clear separation of the main analyte from potential process-related impurities, such as positional isomers or precursors.[5][6]

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent without introducing interference.

  • Protocol: Accurately weigh ~10 mg of the 2-Methoxy-5-(trifluoromethyl)aniline sample. Dissolve in 10 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution. Further dilute as needed to fall within the calibrated linear range of the instrument.

  • Expert Insight: Ethyl Acetate is an excellent choice as it is a versatile solvent for anilines and provides good chromatographic performance. Avoid highly protic solvents like methanol for splitless injections, as they can cause issues with solvent expansion in the inlet.

2. GC System & Parameters:

  • Rationale: The parameters are chosen to ensure sharp peaks, good resolution from potential isomers, and thermal stability.

  • Instrument: Agilent 8890 GC (or equivalent).

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. The 5% phenyl-methylpolysiloxane phase provides excellent selectivity for aromatic compounds. An inert column is crucial to prevent peak tailing of the basic aniline group.

  • Inlet: Splitless mode. This is critical for achieving low detection limits required for impurity analysis.

    • Inlet Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Causality: The initial hold ensures a focused injection band. The ramp rate is optimized to provide separation between closely eluting isomers while maintaining a reasonable run time.

3. MS System & Parameters:

  • Instrument: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Full Scan: m/z 40-450. Use for initial identification and characterization of unknown impurities.

    • Selected Ion Monitoring (SIM): For high-sensitivity quantification. Monitor ions m/z 191, 176, and 148.

  • Solvent Delay: 3 minutes, to protect the filament from the solvent front.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis a Weigh Sample (~10 mg) b Dissolve in Solvent (10 mL Ethyl Acetate) a->b c Dilute to Working Conc. b->c d Inject (1 µL, Splitless) c->d e Separation on DB-5ms Column d->e f Elution based on Volatility e->f g Electron Ionization (70 eV) f->g h Mass Analyzer (Scan/SIM) g->h i Data Processing & Library Search h->i

Part 2: Performance, Validation, and Comparative Techniques

A method is only as trustworthy as its validation data. For routine quality control, the GC-MS method described above should be validated for linearity, sensitivity, precision, and accuracy.

GC-MS Performance Characteristics

The following table summarizes the expected performance metrics for the validated method.

Performance MetricTarget SpecificationRationale for Importance
Linearity (R²) > 0.999Ensures that the detector response is directly proportional to the analyte concentration across a defined range.
LOD (Limit of Detection) < 0.01%Defines the lowest concentration of an impurity that can be reliably detected.
LOQ (Limit of Quantitation) < 0.03%The lowest concentration that can be quantified with acceptable precision and accuracy, crucial for reporting impurities.
Precision (%RSD) < 5%Measures the closeness of repeated measurements, demonstrating the method's reproducibility.
Accuracy (% Recovery) 98-102%Assesses the agreement between the measured value and the true value, typically via analysis of a spiked sample.
Comparison with Alternative Analytical Methodologies

While GC-MS is a superior technique for this specific analyte, a comprehensive guide must compare it to other available methods. The choice of technique often depends on the specific question being asked—be it purity testing, structural confirmation, or analysis of non-volatile contaminants.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation by volatility/polarity, detection by mass fragmentation.High Specificity: Mass spectrum provides a unique fingerprint. High Sensitivity: Excellent for trace impurity profiling. Established Libraries: Easy confirmation of identity.[4]Limited to thermally stable and volatile compounds. Potential for peak tailing with the amine group if the system is not inert.
HPLC-UV Separation by partitioning between mobile/stationary phases, detection by UV absorbance.Good for quantifying known, non-volatile impurities. Can be non-destructive.Lower Specificity: UV spectrum is not unique. Co-elution Risk: Positional isomers may not separate easily on standard C18 columns. Lower sensitivity than GC-MS (SIM).
LC-MS Combines HPLC separation with MS detection.Excellent for analyzing a wide range of impurities, including polar and non-volatile species.[7]Ionization Complexity: ESI may be less efficient for this molecule than EI. Matrix Effects: Can suffer from ion suppression or enhancement.
NMR Spectroscopy Nuclei absorb/re-emit EM radiation in a magnetic field.Definitive Structure Elucidation: Unambiguously determines molecular structure, including isomer positions. ¹⁹F NMR: Highly specific and sensitive for the trifluoromethyl group.[8]Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level without specialized equipment.

Senior Scientist's Recommendation: For routine quality control, purity assessment, and identification of volatile impurities of 2-Methoxy-5-(trifluoromethyl)aniline, the validated GC-MS method is the most robust, sensitive, and specific choice. For initial structural confirmation of a new batch or for troubleshooting unknown, non-volatile impurities, NMR and LC-MS serve as essential complementary techniques.

References

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637.[Link]

  • Eurofins. Analytical Method Summaries.[Link]

  • ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.[Link]

  • PubMed. Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution.[Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.[Link]

  • ResearchGate. Analytical CHEMISTRY.[Link]

  • ojs.ptfarm.pl. View of The use of chromatographic methods for the determination of 3-(trifluoromethyl )-aniline in biological material.[Link]

  • Veeprho. Aniline Impurities and Related Compound.[Link]

  • qspace.library.queensu.ca. Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.[Link]

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Safety & Regulatory Compliance

Safety

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline proper disposal procedures

The proper handling and disposal of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) presents a complex logistical challenge for laboratory professionals. This compound possesses a dual-hazard profile: i...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) presents a complex logistical challenge for laboratory professionals. This compound possesses a dual-hazard profile: it contains a highly toxic aromatic amine (aniline) core and a recalcitrant trifluoromethyl (-CF₃) group.

As a Senior Application Scientist, I have designed this operational guide to provide you with field-proven, self-validating protocols. Our goal is to ensure absolute environmental compliance and personnel safety by addressing the causality behind each procedural step—moving beyond basic safety data sheets to deliver actionable, mechanistic insights.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal and containment strategy, we must first understand the molecular behavior of the compound.

  • The Aniline Core: Aromatic amines are highly lipophilic. They rapidly permeate the skin and cellular membranes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺. This causes methemoglobinemia, a life-threatening condition where the blood loses its oxygen-carrying capacity, as outlined by the [1].

  • The Trifluoromethyl (-CF₃) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~450 kJ/mol). Standard waste incineration temperatures fail to break this bond, potentially releasing highly toxic and environmentally persistent per- and polyfluoroalkyl substances (PFAS) or corrosive hydrogen fluoride (HF) gas into the atmosphere. Consequently, this compound falls under stringent [2].

Quantitative Data & Logistical Implications

Summarizing the physicochemical properties is critical for anticipating the compound's behavior during a spill or waste segregation event[3].

ParameterValueOperational & Safety Implication
CAS Number 1262198-05-9Essential identifier for EH&S hazardous waste manifesting.
Molecular Formula C₈H₇F₄NOHigh fluorine content dictates specialized PFAS-compliant thermal destruction.
Molecular Weight 209.14 g/mol Used to calculate stoichiometric equivalents for chemical neutralization.
Physical State Solid (Crystalline)High risk of aerosolization; mandates wet-sweeping or HEPA vacuuming.
Boiling Point ~250.2 °CLow volatility at ambient temp, but heating generates highly toxic vapors.
Density ~1.363 g/cm³Heavier than water; will settle in aqueous waste, requiring agitation before sampling.

Immediate Safety & PPE Causality

Standard laboratory personal protective equipment (PPE) is insufficient for fluorinated aniline derivatives. You must implement the following causality-driven PPE protocol before initiating any handling or disposal procedures[4].

  • Glove Selection (Critical): Do not use standard nitrile or latex gloves. Aniline derivatives act as organic solvents that rapidly degrade and permeate nitrile[4]. Mandatory: Wear robust chemical-resistant gloves made of Viton or Butyl rubber .

  • Respiratory Protection: Because the compound is a crystalline solid, aerosolization during transfer or spill cleanup is a primary inhalation risk. All work must be conducted in a certified chemical fume hood. If a spill occurs outside a hood, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required.

  • Self-Validation Step: Before handling, perform a visual inflation test on your Viton gloves to check for micro-punctures, and conduct a negative-pressure seal check on your respirator.

Spill Management & Containment Workflow

In the event of a spill, immediate and methodical action is required to prevent systemic exposure and environmental contamination. Follow this step-by-step methodology:

Step 1: Isolate and Ventilate Immediately evacuate unprotected personnel from the vicinity. Ensure local exhaust ventilation is operating at maximum capacity.

Step 2: Containment via Inert Absorption Surround and cover the spilled crystalline powder or dissolved solution with an inert, non-combustible absorbent material such as dry vermiculite, sand, or earth[4],[5]. Causality: Combustible absorbents (like sawdust) can react exothermically with aromatic amines, risking ignition.

Step 3: Wet-Sweeping Collection To prevent the aerosolization of the toxic powder, lightly mist the absorbent mixture with water before sweeping. Use non-sparking tools to transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

Step 4: Chemical Decontamination & Validation Wash the spill surface with a 5% acetic acid solution. Causality: The weak acid protonates the residual free aniline base, converting it into a highly water-soluble anilinium salt. Self-Validation: Rinse the area with deionized water and test the washings with pH paper. Continue rinsing until the pH returns to a neutral 7.0, confirming the complete removal of the basic amine residue.

SpillResponse A Spill Detected: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline B Don Advanced PPE (Viton Gloves, Goggles, Lab Coat) A->B Assess & Evacuate C Containment & Absorption (Inert silicates/vermiculite) B->C Safe to Proceed D Waste Segregation (HDPE / Amber Glass Container) C->D Transfer Waste E High-Temperature Incineration (>1100°C) with HF Scrubbing D->E EH&S Contractor Pickup

Workflow for the safe containment and disposal of fluorinated aniline derivatives.

Waste Segregation & Final Disposal Logistics

Under no circumstances should 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline be disposed of down the drain or in the regular solid waste stream[4],[5]. The disposal protocol must account for both the toxicity of the aniline and the environmental persistence of the fluorinated group.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all primary waste, contaminated PPE, and decontamination washings in a dedicated, clearly labeled HDPE or amber glass container. Do not mix with strong oxidizing agents or strong acids to prevent violent exothermic reactions.

  • Regulatory Labeling: Label the container explicitly as: "Hazardous Waste: Toxic Aniline Derivative / Fluorinated Compound (PFAS-related) - CAS 1262198-05-9".

  • EH&S Contractor Coordination: When arranging for pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed contractor, you must explicitly flag the presence of the trifluoromethoxy/trifluoromethyl functional groups.

  • High-Temperature Thermal Destruction: Standard incineration (800–900°C) is strictly prohibited. The contractor must route this waste to a specialized high-temperature incinerator capable of sustaining temperatures >1100°C with a minimum residence time of 2 seconds[2]. Causality: This extreme thermal environment is the only way to successfully cleave the C-F bonds. Furthermore, the incineration facility must be equipped with alkaline flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF) gas before it can be released into the atmosphere[2].

References

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
Reactant of Route 2
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
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